2-Nitroethane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOETYNDSDXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitroethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride functionalized with a nitro group. While not extensively documented in current literature, its structure suggests potential applications as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of both a highly reactive sulfonyl chloride moiety and a nitro group offers unique opportunities for orthogonal functionalization and the introduction of the nitroalkane motif, a known pharmacophore, into target structures. This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and anticipated reactivity of this compound, offering a valuable resource for researchers interested in exploring its synthetic utility.
Proposed Synthesis
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of S-(2-nitroethyl)isothiouronium chloride
This procedure is adapted from standard methods for the preparation of S-alkylisothiouronium salts.[1][2][3][4]
-
Materials:
-
2-Chloro-1-nitroethane (or 2-bromo-1-nitroethane)
-
Thiourea
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 2-chloro-1-nitroethane and thiourea in ethanol.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the S-(2-nitroethyl)isothiouronium chloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
-
Step 2: Oxidative Chlorination to this compound
This protocol is based on the oxidative chlorination of S-alkylisothiouronium salts using N-chlorosuccinimide (NCS), a safe and effective method for sulfonyl chloride synthesis.[1][2][5]
-
Materials:
-
S-(2-nitroethyl)isothiouronium chloride
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
2 M Hydrochloric acid
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend N-chlorosuccinimide (4 equivalents) in acetonitrile.
-
Cool the suspension in an ice-water bath and add 2 M hydrochloric acid.
-
Slowly add the S-(2-nitroethyl)isothiouronium chloride (1 equivalent) portion-wise, maintaining the internal temperature below 30°C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water, which will precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
-
Physicochemical and Spectroscopic Properties
As experimental data for this compound is not available, the following properties are predicted based on its chemical structure and data from computational models.[6]
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂H₄ClNO₄S |
| Molecular Weight | 173.58 g/mol |
| Monoisotopic Mass | 172.95496 Da |
| XlogP (predicted) | 0.2 |
| Physical State | Predicted to be a liquid or low-melting solid |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | Two triplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the sulfonyl chloride will be further downfield than the methylene group adjacent to the nitro group. |
| ¹³C NMR | Two signals corresponding to the two methylene carbons. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹), and strong bands for the asymmetric and symmetric stretching of the nitro group (around 1550 and 1370 cm⁻¹).[7] |
Reactivity and Potential Applications
General Reactivity
This compound is expected to exhibit the characteristic reactivity of aliphatic sulfonyl chlorides. The sulfonyl chloride group is a highly reactive electrophile and a good leaving group, making it susceptible to nucleophilic attack.[8][9]
-
Reaction with Nucleophiles: It is anticipated to react readily with a variety of nucleophiles, including:
-
Amines: to form sulfonamides.
-
Alcohols: to form sulfonate esters.
-
Water: leading to hydrolysis to the corresponding sulfonic acid.[10]
-
Thiols: to form thiosulfonates.
-
The presence of the electron-withdrawing nitro group on the β-carbon may influence the reactivity of the sulfonyl chloride, though significant electronic effects transmitted through a saturated carbon chain are generally modest.
Potential Applications in Drug Development and Organic Synthesis
The bifunctional nature of this compound makes it a potentially valuable synthetic intermediate.
-
Introduction of the Nitroalkane Moiety: Nitroalkanes are versatile precursors in organic synthesis and are found in a number of biologically active compounds.[11][12][13] This reagent could serve as a means to introduce the 2-nitroethylsulfonyl group into molecules.
-
Fukuyama-Mitsunobu Reaction Analogue: Aromatic nitrobenzenesulfonyl chlorides are key reagents in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[14][15][16][17] While aliphatic sulfonyl chlorides are not typically used in this context, the chemistry of this compound in similar transformations could be an interesting area of investigation.
-
Click Chemistry: The sulfonyl chloride can be converted to a sulfonyl azide, a precursor for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, a powerful tool in drug discovery and chemical biology.
Visualizations
Proposed Synthetic Workflow
References
- 1. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. PubChemLite - this compound (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]
- 7. acdlabs.com [acdlabs.com]
- 8. fiveable.me [fiveable.me]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cphi-online.com [cphi-online.com]
- 12. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.google.cn [books.google.cn]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to 2-Nitroethane-1-sulfonyl chloride: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
2-Nitroethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₂H₄ClNO₄S. Its structure features a nitro group (-NO₂) and a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone. The presence of these two highly electronegative functional groups suggests that the molecule is reactive and may have interesting applications in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₂H₄ClNO₄S | PubChem[1] |
| Molecular Weight | 173.58 g/mol | PubChem[1] |
| InChI | InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | PubChem[1] |
| InChIKey | FEKOETYNDSDXCS-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C(CS(=O)(=O)Cl)--INVALID-LINK--[O-] | PubChem[1] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Proposed Synthesis
A plausible synthetic route to this compound would involve the oxidative chlorination of a suitable precursor, such as 2-nitroethanethiol or its disulfide. This method is a common approach for the synthesis of sulfonyl chlorides. The reaction can be carried out using various chlorinating and oxidizing agents.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2-nitroethanethiol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane) and cool the mixture to 0°C in an ice bath.
-
Oxidative Chlorination: Slowly bubble chlorine gas through the solution while maintaining the temperature at 0-5°C. Alternatively, a mixture of an oxidizing agent like hydrogen peroxide and a chloride source like hydrochloric acid could be added dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.
Predicted Spectroscopic Data
| Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)/m/z | Assignment |
| FT-IR | ~2950-3000 | C-H stretching |
| ~1550 (asymmetric) | N-O stretching of NO₂ group | |
| ~1370 (symmetric) | N-O stretching of NO₂ group | |
| ~1370-1380 (asymmetric) | S=O stretching of SO₂Cl group | |
| ~1170-1190 (symmetric) | S=O stretching of SO₂Cl group | |
| ¹H NMR | 3.5-4.0 (triplet) | -CH₂-SO₂Cl |
| 4.5-5.0 (triplet) | O₂N-CH₂- | |
| ¹³C NMR | 50-60 | -CH₂-SO₂Cl |
| 70-80 | O₂N-CH₂- | |
| Mass Spec (EI) | [M]+ at m/z 173/175 (isotope pattern for Cl) | Molecular Ion |
| Fragments corresponding to loss of Cl, SO₂, NO₂ | Fragmentation Pattern |
Note: The predicted chemical shifts are highly dependent on the solvent used for NMR analysis.
Analytical Workflow
References
"physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the known physical and chemical properties of 2-Nitroethane-1-sulfonyl chloride. It is important to note that this compound is not extensively documented in publicly available scientific literature. Consequently, the majority of the data presented herein is based on computational predictions. This guide is intended to serve as a foundational resource for researchers and professionals, highlighting the predicted characteristics of this molecule while underscoring the absence of experimental data.
Chemical Identity and Structure
This compound is an organosulfur compound containing a nitro group and a sulfonyl chloride functional group. Its chemical structure suggests it may act as a reactive intermediate in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₂H₄ClNO₄S |
| Canonical SMILES | C(CS(=O)(=O)Cl)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C2H4ClNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 |
| InChIKey | FEKOETYNDSDXCS-UHFFFAOYSA-N |
| PubChem CID | 22946839[1] |
Predicted Physical and Chemical Properties
The following table summarizes the predicted physicochemical properties for this compound. It is crucial to emphasize that these values are computationally derived and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Weight | 173.58 g/mol |
| Monoisotopic Mass | 172.95496 Da |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 172.954957 g/mol |
| Topological Polar Surface Area | 88.3 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 234 |
Data sourced from PubChem CID 22946839 and is computationally predicted.
Reactivity and Stability
While no specific experimental data on the reactivity and stability of this compound is available, general knowledge of sulfonyl chlorides suggests the following:
-
Reactivity with Nucleophiles: The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack. It is expected to react readily with water, alcohols, amines, and thiols to form the corresponding sulfonic acids, sulfonic esters, sulfonamides, and thioesters, respectively.
-
Moisture Sensitivity: Like most sulfonyl chlorides, it is likely to be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
-
Thermal Stability: Information on the thermal stability is not available. Decomposition upon heating is a possibility.
Experimental Protocols
A comprehensive search of scientific databases did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding any signaling pathways or biological activities associated with this compound.
Visualizations
Chemical Structure
Caption: 2D structure of this compound.
General Reactivity of Sulfonyl Chlorides
The following diagram illustrates a general reaction of a sulfonyl chloride with a nucleophile (Nu-H), which is characteristic of this class of compounds. This is a generalized representation and not a specific experimentally verified reaction of this compound.
Caption: Generalized reaction of a sulfonyl chloride with a nucleophile.
Conclusion
This compound is a compound for which there is a significant lack of experimentally determined data. The information available is primarily computational. Researchers interested in this molecule should proceed with caution, and any experimental work should be designed to first verify the basic physical and chemical properties. The predicted reactivity as a potent electrophile suggests it could be a useful, albeit unstudied, building block in organic synthesis. Further research is required to establish its properties and potential applications.
References
An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-nitrobenzenesulfonyl chloride (CAS No. 1694-92-4), a pivotal reagent in modern organic synthesis and pharmaceutical development. This document elucidates the compound's chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of sulfonamides and as a protecting group. Detailed experimental methodologies and reaction pathways are presented to support advanced research and development endeavors.
A Note on Chemical Nomenclature: The Chemical Abstracts Service (CAS) registry number 1694-92-4 is definitively assigned to 2-Nitrobenzenesulfonyl chloride . While the compound "2-Nitroethane-1-sulfonyl chloride" exists in chemical databases, it is a distinct molecule with a different chemical formula (C2H4ClNO4S) and is not associated with the aforementioned CAS number. This guide will exclusively focus on the properties and applications of 2-Nitrobenzenesulfonyl chloride.
Core Properties of 2-Nitrobenzenesulfonyl Chloride
2-Nitrobenzenesulfonyl chloride, also known as o-nitrobenzenesulfonyl chloride or o-nosyl chloride, is a light yellow crystalline solid.[1] Its molecular structure, featuring an electrophilic sulfonyl chloride group and an electron-withdrawing nitro group on the benzene ring, dictates its high reactivity and utility in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-nitrobenzenesulfonyl chloride.
| Property | Value | Reference |
| CAS Number | 1694-92-4 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C6H4ClNO4S | [2][3][7][8] |
| Molecular Weight | 221.62 g/mol | [3][5][8][9] |
| Appearance | Light yellow crystalline powder/solid | [1][7] |
| Melting Point | 63-67 °C | [4] |
| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [4] |
| Storage Temperature | 2-30°C; Store below +30°C. | [4][9] |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of 2-nitrobenzenesulfonyl chloride. While specific spectra are best viewed in their original sources, the following provides a summary of available data.
| Spectral Data Type | Availability |
| 1H NMR | Available |
| 13C NMR | Available |
| Mass Spectrometry (MS) | Available |
| Infrared (IR) Spectroscopy | Available |
Safety and Handling
2-Nitrobenzenesulfonyl chloride is a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7] It is classified as a corrosive solid that can cause severe skin burns and eye damage.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
This is not an exhaustive list. Always refer to the material safety data sheet (MSDS) before handling.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water and soap. Remove contaminated clothing and seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocols and Synthesis
Synthesis of 2-Nitrobenzenesulfonyl Chloride
A common laboratory and industrial method for the synthesis of 2-nitrobenzenesulfonyl chloride involves the chlorination of 2,2'-dinitrodiphenyl disulfide.[4] Another method involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid.
Below is a generalized workflow for a laboratory-scale synthesis.
Caption: Generalized workflow for the synthesis of 2-Nitrobenzenesulfonyl Chloride.
Application in Sulfonamide Synthesis
2-Nitrobenzenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, which are important pharmacophores in many drug molecules. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Reaction scheme for the synthesis of a sulfonamide using 2-Nitrobenzenesulfonyl Chloride.
A representative experimental protocol is as follows:
-
Dissolve the primary amine in a suitable solvent such as dichloromethane.
-
Add a base, for example, pyridine, to the solution.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.[10]
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Applications in Research and Development
The utility of 2-nitrobenzenesulfonyl chloride extends beyond simple sulfonamide formation. It is a versatile reagent in various synthetic transformations.
Protecting Group for Amines
The 2-nitrobenzenesulfonyl (nosyl) group is an effective protecting group for primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions. A key advantage of the nosyl group is its facile cleavage under mild conditions, typically using a thiol and a base, which allows for the deprotection of sensitive substrates.[10]
Caption: Protection and deprotection of an amine using the 2-nitrobenzenesulfonyl group.
Other Applications
-
Synthesis of Renin Inhibitors: 2-Nitrobenzenesulfonyl chloride is used in the preparation of renin inhibitors, a class of drugs used to treat hypertension.[4]
-
Anticonvulsant Activity: Certain derivatives of 2-nitrobenzenesulfonyl chloride have been investigated for their potential anticonvulsant properties.[4]
-
Dye and Pigment Synthesis: It serves as an intermediate in the synthesis of various dyes and pigments.[7]
Conclusion
2-Nitrobenzenesulfonyl chloride (CAS No. 1694-92-4) is a highly valuable and versatile reagent in organic chemistry. Its well-defined properties and reactivity make it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. Proper handling and adherence to safety protocols are paramount when working with this compound. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize 2-nitrobenzenesulfonyl chloride in their scientific pursuits.
References
- 1. PubChemLite - this compound (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]
- 5. 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 [sigmaaldrich.com]
- 6. CAS RN 1694-92-4 | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Nitrobenzenesulfonyl chloride for synthesis 1694-92-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Inferred Mechanism of Action of 2-Nitroethane-1-sulfonyl chloride
Introduction
2-Nitroethane-1-sulfonyl chloride is an organic compound featuring two highly reactive functional groups: a sulfonyl chloride (-SO₂Cl) and a primary nitro group (-NO₂). This dual reactivity suggests a potential for complex interactions with biological systems. The sulfonyl chloride moiety is a potent electrophile, while the nitroalkane can act as a masked electrophile and may participate in redox processes. This guide will explore the inferred chemical reactivity and propose hypothetical biological mechanisms of action for this compound, targeting an audience of researchers, scientists, and drug development professionals.
Chemical Reactivity and Properties
The chemical behavior of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This high reactivity allows it to readily engage with a variety of nucleophiles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₄ClNO₄S | PubChem |
| Molecular Weight | 173.58 g/mol | PubChem |
| XLogP3-AA | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: These properties are computationally predicted and have not been experimentally verified.
The primary reaction of sulfonyl chlorides in a biological context is the sulfonylation of nucleophilic residues in proteins. This irreversible covalent modification can lead to the inhibition of enzyme activity or disruption of protein function.
-
Reaction with Amines: The sulfonyl chloride group reacts readily with primary and secondary amines, such as the side chains of lysine residues or the N-termini of proteins, to form stable sulfonamides.[1][2]
-
Reaction with Alcohols and Phenols: It can also react with hydroxyl groups, for instance, in serine, threonine, or tyrosine residues, to form sulfonate esters.[1]
-
Reaction with Thiols: The sulfhydryl group of cysteine residues is a prime target for electrophilic attack by sulfonyl chlorides, leading to the formation of a thiosulfonate ester.
Hypothetical Biological Mechanisms of Action
Based on its chemical reactivity, two primary hypothetical mechanisms of action can be proposed for this compound: covalent enzyme inhibition and induction of oxidative stress.
Covalent Enzyme Inhibition
The high electrophilicity of the sulfonyl chloride group makes this compound a candidate for a covalent inhibitor of enzymes that possess a nucleophilic residue in their active site.
Caption: Hypothetical pathway of covalent enzyme inhibition by this compound.
To test the hypothesis of covalent inhibition, a standard in vitro enzyme inhibition assay could be performed.
-
Enzyme Selection: Choose a target enzyme with a known or suspected nucleophilic active site residue (e.g., a cysteine protease like papain or a serine protease like trypsin).
-
Reagents:
-
Target enzyme solution
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence over time using a plate reader.
-
A time-dependent decrease in enzyme activity that is not reversed by dilution would be indicative of irreversible, covalent inhibition.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the progress curves.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Plot the apparent rate of inactivation (k_obs) against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact/K_I).
-
Induction of Oxidative Stress via the Nitro Group
The nitro group of this compound could also contribute to its biological activity. Nitro-containing compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). A study on a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated that its antileishmanial activity was associated with increased levels of ROS and nitric oxide (NO).[3][4]
Caption: Hypothetical pathway for the induction of oxidative stress by this compound.
The generation of intracellular ROS can be measured using fluorescent probes.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or a microbial culture) to an appropriate confluency.
-
Reagents:
-
This compound
-
Cell-permeable ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat the cells with varying concentrations of this compound for different time points.
-
Load the cells with DCFH-DA, which is de-esterified intracellularly and fluoresces upon oxidation by ROS.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity relative to untreated control cells.
-
A dose- and time-dependent increase in fluorescence would indicate the induction of ROS.
-
Potential Therapeutic Applications
Given the proposed mechanisms, this compound or its derivatives could be explored for several therapeutic applications:
-
Antimicrobial Agents: The formation of sulfonamides is the basis of sulfa drugs, a class of antibiotics.[5] The addition of a nitro group has been shown to enhance the antibacterial activity of some sulfonamides.[5]
-
Anticancer Agents: Many anticancer drugs function by covalently modifying their targets or by inducing oxidative stress. The dual reactivity of this compound makes it a candidate for investigation in this area.
-
Enzyme Inhibitors: As a targeted covalent inhibitor, it could be developed for specific enzymes implicated in disease.
Conclusion and Future Directions
This compound is a molecule with significant potential for biological activity due to its electrophilic sulfonyl chloride group and its nitroalkane moiety. The mechanisms proposed in this guide—covalent enzyme inhibition and induction of oxidative stress—are based on established chemical principles and the activities of related compounds. However, it is crucial to emphasize that these are hypothetical pathways.
Future research should focus on experimentally validating these hypotheses. This would involve:
-
Synthesis and Characterization: Stable synthesis and thorough characterization of this compound.
-
In Vitro Screening: Testing its activity against a panel of enzymes and cell lines to identify potential targets.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the precise mechanism of action, including target identification and characterization of any covalent adducts.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
Such studies are essential to determine if the theoretical potential of this compound can be translated into a valuable tool for research or a lead compound for drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
Spectroscopic and Synthetic Insights into 2-Nitroethane-1-sulfonyl Chloride: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic considerations for 2-Nitroethane-1-sulfonyl chloride (C₂H₄ClNO₄S). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectroscopic values and analogous data from structurally related compounds to offer valuable insights.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound is available through resources such as PubChem. This data is crucial for the initial identification and confirmation of the compound's molecular weight and elemental composition.
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 173.96224 |
| [M+Na]⁺ | 195.94418 |
| [M-H]⁻ | 171.94768 |
| [M+NH₄]⁺ | 190.98878 |
| [M+K]⁺ | 211.91812 |
Infrared (IR) Spectroscopy
While an experimental IR spectrum for this compound is unavailable, the characteristic vibrational frequencies for its key functional groups can be inferred from analogous compounds. The sulfonyl chloride (-SO₂Cl) group typically exhibits strong asymmetric and symmetric stretching bands. For instance, butane-1-sulfonyl chloride shows strong characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹[1]. The nitro (-NO₂) group is expected to show strong asymmetric and symmetric stretching vibrations typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently published. However, the expected ¹H NMR spectrum would likely show two triplets corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the electron-withdrawing sulfonyl chloride group would be expected to appear further downfield compared to the methylene group adjacent to the nitro group. For comparison, in 2-chloroethanesulfonyl chloride, the methylene protons adjacent to the sulfonyl chloride group appear as a triplet at approximately 4.0-4.1 ppm[2].
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in the reviewed literature. However, a general approach to the synthesis of aliphatic sulfonyl chlorides can be outlined.
General Synthesis of Aliphatic Sulfonyl Chlorides
The synthesis of aliphatic sulfonyl chlorides often involves the oxidation of corresponding thiols or the reaction of sulfonic acids with chlorinating agents. A common method is the oxidative chlorination of a thiol.
Materials:
-
Aliphatic thiol (e.g., 2-nitroethanethiol)
-
Chlorine gas (Cl₂)
-
Aqueous acid (e.g., hydrochloric acid)
-
Solvent (e.g., dichloromethane)
Procedure:
-
The aliphatic thiol is dissolved in a suitable solvent, such as dichloromethane.
-
The solution is cooled to a low temperature (typically below 0 °C).
-
Chlorine gas is bubbled through the cooled solution in the presence of an aqueous acid.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the reaction mixture is worked up by separating the organic layer, washing with an aqueous solution to remove excess acid, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to yield the crude sulfonyl chloride.
-
Purification is typically achieved by distillation or chromatography.
Note: This is a generalized procedure and the specific conditions (temperature, reaction time, purification method) would need to be optimized for the synthesis of this compound.
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a sulfonyl chloride from a thiol precursor, as described in the experimental protocol section.
Caption: Generalized workflow for the synthesis of sulfonyl chlorides.
This technical guide serves as a foundational resource for understanding the spectroscopic and synthetic aspects of this compound. Further experimental investigation is required to fully characterize this compound.
References
The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of the sulfonyl chloride functional group, with a particular focus on its modulation by the presence of nitro substituents. The introduction of a nitro group onto an aromatic or aliphatic backbone has profound electronic effects that significantly enhance the reactivity of the sulfonyl chloride moiety towards nucleophiles. This enhanced electrophilicity is a cornerstone of various synthetic strategies, particularly in the pharmaceutical industry for the construction of sulfonamides, a common motif in many drug molecules.
Core Concepts: The Inductive and Resonance Effects of the Nitro Group
The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two highly electronegative oxygen atoms and a chlorine atom, all of which withdraw electron density from the central sulfur atom.[1] This creates a partial positive charge on the sulfur, making it susceptible to attack by nucleophiles.
The introduction of a nitro group (-NO₂) further amplifies this electrophilicity through two primary mechanisms:
-
Strong Electron-Withdrawing Inductive Effect (-I): The nitro group is one of the most powerful electron-withdrawing groups. Through the sigma bond framework, it pulls electron density away from the aromatic ring or aliphatic chain, and consequently from the attached sulfonyl chloride group.
-
Resonance Effect (-M or -R): When positioned ortho or para to the sulfonyl chloride group on an aromatic ring, the nitro group can delocalize the electron density of the ring through resonance. This delocalization further reduces the electron density at the sulfur atom, making it a "harder" and more reactive electrophile.
This heightened reactivity translates into faster reaction rates with a wide range of nucleophiles, often allowing for milder reaction conditions and improved yields in synthetic protocols.[1]
Quantitative Analysis of Electrophilicity: Kinetic Data
The impact of nitro substitution on the electrophilicity of sulfonyl chlorides can be quantitatively assessed through kinetic studies, primarily by measuring the rates of solvolysis or reactions with specific nucleophiles. The Hammett equation, a linear free-energy relationship, is a powerful tool for correlating the electronic effects of substituents with reaction rates.
The Hammett equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For nucleophilic substitution at the sulfonyl sulfur, a significant positive ρ value is expected and observed. For instance, the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides followed the Hammett equation with a ρ-value of +2.02, indicating that electron-withdrawing substituents, such as a nitro group, substantially increase the reaction rate.[2][3]
The following tables summarize key kinetic data from the literature, illustrating the enhanced reactivity of nitro-substituted sulfonyl chlorides.
| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (k) s⁻¹ | Reference |
| 4-Nitrobenzenesulfonyl chloride | H₂O | 15 | 9.373 x 10⁻⁴ | [4] |
| Benzenesulfonyl chloride | H₂O | 15 | 11.04 x 10⁻⁴ | [4] |
| 4-Methylbenzenesulfonyl chloride | H₂O | 15 | 13.57 x 10⁻⁴ | [4] |
| 4-Methoxybenzenesulfonyl chloride | H₂O | 15 | 23.89 x 10⁻⁴ | [4] |
Note: The seemingly contradictory faster rate for the unsubstituted and electron-donating group substituted sulfonyl chlorides in water at 15°C from this specific study highlights the complexity of solvolysis reactions where the solvent plays a crucial role as both the nucleophile and the medium. The overall trend of enhanced electrophilicity for nitro-substituted sulfonyl chlorides is well-established across a broader range of nucleophiles and conditions.
| Substrate | Kinetic Solvent Isotope Effect (kMeOH/kMeOD) | Proposed Mechanism | Reference |
| Benzenesulfonyl chloride | 1.79 | Sₙ2 | [5] |
| p-Nitrobenzenesulfonyl chloride | 2.31 | Sₙ2 | [5] |
The larger kinetic solvent isotope effect for p-nitrobenzenesulfonyl chloride suggests a more sensitive dependence on the nucleophilic attack by the solvent, consistent with a more electrophilic sulfur center.
Reaction Mechanism: Nucleophilic Substitution at the Sulfonyl Sulfur
The reaction of a nitro-substituted sulfonyl chloride with a nucleophile typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. This is a concerted process where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.
Caption: Proposed Sₙ2-type mechanism.
The presence of the nitro group stabilizes the developing negative charge in the transition state, thereby lowering the activation energy and accelerating the reaction.
Experimental Protocols
Precise kinetic data for the reactions of sulfonyl chlorides are typically obtained through carefully controlled experiments. Below are generalized methodologies for key experiments.
Solvolysis Rate Measurement by Conductometry
This method is suitable for tracking the progress of solvolysis reactions where ions are produced.
Objective: To determine the first-order rate constant for the solvolysis of a nitro-substituted sulfonyl chloride.
Methodology:
-
Solution Preparation: A dilute solution of the sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) is prepared in the desired solvent (e.g., a specific water-acetone mixture). The concentration is typically in the range of 10⁻³ to 10⁻⁴ M.
-
Temperature Control: The reaction vessel, equipped with a conductivity cell, is placed in a thermostated bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Data Acquisition: The conductivity of the solution is measured at regular time intervals. The hydrolysis of a sulfonyl chloride produces sulfonic acid and hydrochloric acid, leading to an increase in the conductivity of the solution.
-
Data Analysis: The first-order rate constant (k) is calculated by plotting ln(C∞ - Cₜ) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Cₜ is the conductivity at time t. The slope of this line is equal to -k.
Synthesis of a Nitro-Substituted Arenesulfonyl Chloride
Objective: To synthesize 3-nitrobenzenesulfonyl chloride from nitrobenzene.
Methodology:
-
Reaction Setup: Chlorosulfonic acid (e.g., 3 to 10 molar equivalents) is charged into a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The acid is heated to approximately 90-120 °C.
-
Addition of Nitrobenzene: Nitrobenzene (1 molar equivalent) is added dropwise to the hot chlorosulfonic acid, maintaining the reaction temperature.
-
Reaction with Inorganic Acid Chloride: After the addition of nitrobenzene is complete, the reaction mixture is cooled to about 40-90 °C. An inorganic acid chloride, such as thionyl chloride (e.g., 0.1 to 5 molar equivalents), is then added.[6]
-
Workup: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether.[4]
Caption: Synthesis workflow.
Conclusion
The presence of a nitro group significantly enhances the electrophilicity of the sulfonyl chloride group through potent inductive and resonance effects. This is quantitatively supported by kinetic data, which consistently show accelerated reaction rates for nitro-substituted analogs in nucleophilic substitution reactions. The underlying Sₙ2-type mechanism is facilitated by the stabilization of the transition state by the electron-withdrawing nitro substituent. A thorough understanding of these principles is crucial for researchers and drug development professionals in designing efficient synthetic routes to a vast array of biologically active sulfonamides and other related compounds. The methodologies outlined in this guide provide a framework for the further investigation and exploitation of the unique reactivity of these important chemical entities.
References
- 1. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Solubility and Stability of 2-Nitroethane-1-sulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Nitroethane-1-sulfonyl chloride in common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide furnishes a predictive assessment based on the known properties of analogous alkanesulfonyl chlorides and nitroalkanes. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability profiles of this compound in their laboratories. This document is intended to serve as a foundational resource for scientists and professionals in drug development and chemical research, enabling informed solvent selection and handling procedures for this reactive intermediate.
Introduction
This compound is a potentially valuable bifunctional molecule containing both a reactive sulfonyl chloride moiety and a nitro group. Such compounds are of interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The sulfonyl chloride group can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. The nitro group, in turn, can be a precursor for other functional groups or can influence the electronic properties of the molecule.
A thorough understanding of the solubility and stability of this compound is paramount for its effective use. Solvent choice can significantly impact reaction rates, yields, and the formation of impurities. This guide aims to provide a predictive framework for its behavior in various organic solvents and to equip researchers with the methodologies to empirically validate these properties.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The polar nature of both the sulfonyl chloride and nitro groups should lead to good solvation in these solvents. These are often good choices for reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are common, relatively inert solvents for sulfonyl chlorides and are expected to be effective for this compound. |
| Ethers | Diethyl ether, Dioxane | Moderate to High | Good general solvents for many organic compounds. Dioxane is more polar and may offer higher solubility. |
| Esters | Ethyl acetate | Moderate to High | A moderately polar solvent that should be a suitable medium. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The polarity of the nitro and sulfonyl chloride groups will likely limit solubility in these nonpolar solvents. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Expected to be poorly soluble due to the significant polarity mismatch. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (reactive) | Sulfonyl chlorides are highly reactive towards protic solvents, leading to solvolysis rather than simple dissolution.[1][2][3] These should be avoided unless solvolysis is the intended reaction. |
Predicted Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. Like most sulfonyl chlorides, it is expected to be sensitive to moisture and nucleophiles.
Table 2: Predicted Stability and Incompatibility of this compound
| Condition/Reagent | Predicted Stability | Primary Degradation Pathway(s) |
| Water/Moisture | Unstable | Hydrolysis to 2-nitroethanesulfonic acid. |
| Alcohols | Unstable | Alcoholysis to form the corresponding sulfonate ester. |
| Amines | Unstable | Reaction to form the corresponding sulfonamide. |
| Strong Bases | Unstable | May promote elimination reactions or hydrolysis. |
| Elevated Temperatures | Likely Unstable | Thermal decomposition. The presence of the nitro group may lower the decomposition temperature. |
| Light | Unknown | Photochemical degradation is possible, especially with the nitro group. Storage in amber vials is recommended. |
| Aprotic Solvents (under inert atmosphere) | Moderately Stable | Should be reasonably stable in dry, aprotic solvents for typical reaction times. Long-term stability should be determined experimentally. |
The primary degradation pathway in the presence of protic nucleophiles (e.g., water, alcohols) is expected to be nucleophilic substitution at the sulfonyl sulfur, leading to the displacement of the chloride.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a gravimetric method for determining the solubility of this compound in a given aprotic organic solvent.[4]
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Small, sealable vials (e.g., 2 mL) with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Pipettes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total mass of the vial and compound.
-
Under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the anhydrous solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24 hours) to ensure saturation.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully remove a known aliquot (e.g., 0.5 mL) of the supernatant under an inert atmosphere, ensuring no solid particles are transferred.
-
Transfer the aliquot to a new, pre-weighed vial.
-
Evaporate the solvent from the aliquot under a stream of inert gas or in a vacuum oven at a low temperature to prevent degradation.
-
Weigh the vial containing the dried residue.
-
The mass of the residue corresponds to the amount of this compound dissolved in the aliquot of the solvent.
-
Calculate the solubility in g/L or mol/L.
Protocol for Stability Assessment
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound in a specific solvent over time.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Sealable vials
-
Thermostatically controlled environment (e.g., oven or water bath)
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., the corresponding sulfonic acid).[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the anhydrous solvent of interest. This should be done under an inert atmosphere.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain the initial peak area of the this compound.
-
Incubation: Store the stock solution in a sealed vial at a constant temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC.
-
Data Analysis: Record the peak area of the this compound at each time point. The decrease in the peak area over time indicates degradation. The appearance and growth of new peaks can help identify degradation products.
-
Kinetics: Plot the concentration or peak area of this compound versus time to determine the degradation kinetics.
Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stability studies.[7][8][9] By taking NMR spectra of the solution over time, the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products can be monitored. This can be particularly useful for identifying the structure of the degradation products.
Safety and Handling
Sulfonyl chlorides are lachrymatory and corrosive. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a robust predictive framework for its solubility and stability in organic solvents based on the known behavior of analogous compounds. It is anticipated to have high solubility in polar aprotic and chlorinated solvents and to be unstable in the presence of protic reagents. The detailed experimental protocols provided herein will enable researchers to precisely determine these crucial parameters, facilitating the safe and effective use of this promising synthetic intermediate in their research and development endeavors.
References
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seniorchem.com [seniorchem.com]
- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. acdlabs.com [acdlabs.com]
Methodological & Application
Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride
Prepared for: Researchers, scientists, and drug development professionals.
Topic: While the use of 2-Nitroethane-1-sulfonyl chloride in Fukuyama amine synthesis is not documented in the reviewed literature, this report provides a comprehensive overview and detailed protocols for the well-established Fukuyama amine synthesis using the analogous and widely employed reagent, 2-nitrobenzenesulfonyl chloride. The principles and procedures outlined herein can serve as a foundational guide for amine synthesis.
The Fukuyama amine synthesis is a versatile and mild method for the preparation of primary and secondary amines. It involves the alkylation of a sulfonamide, followed by a facile deprotection of the sulfonyl group. 2-Nitrobenzenesulfonyl (nosyl) amides are particularly effective as they are acidic enough to undergo alkylation under mild conditions and the nosyl group can be readily cleaved.[1]
Core Principles
The synthesis proceeds in three main stages:
-
Sulfonamide Formation: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide. This step serves to protect the amine and activate it for the subsequent alkylation.
-
Alkylation: The N-H proton of the sulfonamide is acidic and can be deprotonated with a mild base. The resulting anion is then alkylated with an alkyl halide or via a Mitsunobu reaction with an alcohol.
-
Deprotection: The 2-nitrobenzenesulfonyl group is removed under mild conditions using a thiol, typically in the presence of a base. This step regenerates the amine, yielding the desired secondary amine. The ease of this deprotection is a key advantage over other sulfonyl protecting groups like tosyl.[1]
Experimental Data
The following tables summarize typical reaction conditions and yields for the key steps in the Fukuyama amine synthesis using 2-nitrobenzenesulfonyl chloride.
Table 1: Sulfonamide Formation
| Primary Amine | Base | Solvent | Reaction Time | Yield (%) |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 20 min | 90-91 |
Table 2: Alkylation of Sulfonamide
| Sulfonamide | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 1-2 h | ~95 |
Table 3: Deprotection of Sulfonamide
| N,N-Disubstituted Sulfonamide | Thiol | Base | Solvent | Reaction Time | Yield (%) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 40 min | 89-91 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol details the formation of the nosyl-protected amine from a primary amine.
Materials:
-
4-Methoxybenzylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
1N Hydrochloric acid
-
Brine
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the mixture in an ice-water bath.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq) to the cooled mixture over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield the pure N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide.
Protocol 2: Alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This protocol describes the alkylation of the nosyl-protected amine to form the N,N-disubstituted sulfonamide.
Materials:
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
Alkyl halide (e.g., 3-phenylpropyl bromide)
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude N,N-disubstituted sulfonamide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Nosyl Group to Yield the Secondary Amine
This protocol details the final deprotection step to obtain the desired secondary amine.
Materials:
-
N,N-disubstituted 2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium hydroxide (aqueous solution)
-
Acetonitrile
-
Dichloromethane
-
Brine
-
Magnesium sulfate
-
1M Sodium hydroxide solution
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile and cool in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq).
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For further purification, dissolve the product in dichloromethane, wash with 1M aqueous sodium hydroxide solution and brine, dry over magnesium sulfate, and concentrate. The final product can be purified by distillation.
Visualizations
References
Application Notes & Protocols: 2-Nitroethane-1-sulfonyl Chloride as a Protecting Group for Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Nitroethane-1-sulfonyl chloride, also known as nesyl chloride (Nes-Cl), is not a widely documented protecting group for primary amines in published literature. The following application notes and protocols are based on the well-established chemistry of the analogous and extensively used 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl). The underlying principle of activation by a nitro group is expected to confer similar reactivity, but specific reaction conditions may require optimization.
Introduction
The protection of primary amines is a critical step in multi-step organic synthesis, preventing unwanted side reactions. Sulfonamides are a robust class of protecting groups, known for their stability across a wide range of reaction conditions. However, their cleavage often requires harsh conditions. The presence of an electron-withdrawing nitro group, as seen in 2-nitrobenzenesulfonyl (nosyl) amides, facilitates facile deprotection under mild, nucleophilic conditions, a significant advantage over traditional sulfonyl groups like tosyl (Ts) or mesyl (Ms).[1]
By analogy, this compound (nesyl chloride) is presented here as a potential protecting group for primary amines. The nitro group at the β-position of the ethylsulfonyl moiety is expected to activate the sulfonamide for cleavage under similar mild thiolytic conditions. This document provides a guide to its application, based on the known reactivity of related nitro-containing sulfonyl chlorides.
Key Advantages (Predicted)
-
Stability: Expected to be stable to both acidic and basic conditions, similar to other sulfonyl protecting groups.[1]
-
Mild Deprotection: Cleavage is anticipated under mild conditions using a thiol and a base, preserving sensitive functional groups.
-
Reduced Basicity: Upon protection, the basicity and nucleophilicity of the amine are significantly reduced, preventing undesired side reactions.[1]
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (Nes-Cl)
This protocol describes the formation of a nesyl-protected amine (nesyl amide) from a primary amine and this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (Nes-Cl) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) (1.5 - 2.0 eq) or Pyridine (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add the base (TEA or pyridine, 1.5 eq) and the catalytic DMAP to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the Nes-Cl solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-nesyl protected amine.
Protocol 2: Deprotection of a Nesyl-Protected Amine
This protocol outlines the cleavage of the nesyl group to regenerate the free primary amine, based on the mechanism for nosyl group removal.[1] The deprotection proceeds via a nucleophilic attack of a thiolate on the sulfur atom, facilitated by the electron-withdrawing nitro group.
Materials:
-
N-nesyl protected amine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Thiol: Thiophenol (PhSH) (5.0 - 10.0 eq) or 2-Mercaptoethanol (5.0 - 10.0 eq)
-
Base: Potassium carbonate (K₂CO₃) (5.0 eq) or Cesium carbonate (Cs₂CO₃) (3.0 - 5.0 eq)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the N-nesyl protected amine (1.0 eq) in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 5.0 eq) to the solution.
-
Add the thiol (e.g., thiophenol, 5.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer extensively with saturated aqueous NaHCO₃ solution to remove excess thiol and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the deprotected primary amine.
Data Presentation
The following tables present hypothetical, yet expected, data for the protection and deprotection reactions based on typical yields and conditions for analogous sulfonyl protecting groups. These should be used as a starting point for experimental design.
Table 1: Hypothetical Reaction Conditions and Yields for Amine Protection
| Entry | Substrate (Primary Amine) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | TEA | DCM | 4 | RT | 92 |
| 2 | n-Butylamine | TEA | DCM | 3 | RT | 95 |
| 3 | Aniline | Pyr | THF | 12 | RT | 85 |
| 4 | Glycine methyl ester | TEA | DCM | 6 | RT | 88 |
Table 2: Hypothetical Reaction Conditions and Yields for Nesyl Deprotection
| Entry | Substrate (Nesyl-Amine) | Thiol Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Nesyl-benzylamine | Thiophenol | K₂CO₃ | DMF | 2 | RT | 90 |
| 2 | N-Nesyl-n-butylamine | 2-Mercaptoethanol | Cs₂CO₃ | MeCN | 3 | RT | 93 |
| 3 | N-Nesyl-aniline | Thiophenol | K₂CO₃ | DMF | 4 | RT | 82 |
| 4 | N-Nesyl-glycine methyl ester | Thiophenol | K₂CO₃ | DMF | 2.5 | RT | 87 |
Visualizations
Reaction Workflows and Mechanisms
The following diagrams illustrate the proposed workflow for the protection/deprotection sequence and the mechanism of deprotection.
Caption: General workflow for the protection and deprotection of primary amines using nesyl chloride.
Caption: Proposed mechanism for the thiolate-mediated deprotection of a nesyl-protected amine.
References
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles with 2-Nitroethane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed theoretical framework and practical protocols for the synthesis of nitrogen-containing heterocycles, specifically pyrrolidines and piperidines, utilizing 2-nitroethane-1-sulfonyl chloride as a key bifunctional reagent. While direct literature on the synthetic applications of this compound is limited, the protocols and pathways described herein are based on well-established principles of organic chemistry, including the reactivity of sulfonyl chlorides, the chemistry of nitroalkanes, and established methods for heterocyclic synthesis.
Principle and Expected Reactivity
This compound is a versatile reagent possessing two key reactive sites that can be exploited for the synthesis of nitrogen-containing heterocycles:
-
The Sulfonyl Chloride Group: This functional group readily reacts with primary and secondary amines in a nucleophilic acyl substitution-like reaction to form stable sulfonamides.[1][2][3][4] This reaction serves to introduce the nitrogen atom of the desired heterocycle.
-
The 2-Nitroethyl Group: The presence of the electron-withdrawing nitro group renders the α-protons (on the carbon adjacent to the nitro group) acidic.[5] In the presence of a base, this allows for the formation of a nitronate anion, which can act as a carbon nucleophile in intramolecular cyclization reactions.[5][6] Furthermore, the nitro group can be reduced to an amino group, which can then participate in subsequent cyclization steps.[5][7]
The general reaction of this compound with a primary amine is expected to proceed as follows to form a 2-nitroethanesulfonamide intermediate.
Caption: General reaction of this compound.
Proposed Synthetic Pathways
Based on the reactivity profile, two primary synthetic pathways are proposed for the synthesis of substituted pyrrolidines and piperidines.
This pathway involves the reaction of this compound with an allylic amine. The resulting sulfonamide can then undergo an intramolecular Michael addition of the nitronate (formed in the presence of a base) to the double bond, followed by reduction of the nitro group and reductive cleavage of the sulfonamide to yield the desired pyrrolidine.
Caption: Proposed workflow for pyrrolidine synthesis.
This pathway utilizes a primary amine containing a masked aldehyde or ketone functionality (e.g., an acetal). After formation of the sulfonamide, the nitro group is reduced to an amine. Deprotection of the carbonyl group then allows for an intramolecular reductive amination to form the piperidine ring.
Caption: Proposed workflow for piperidine synthesis.
Data Presentation
The following tables summarize potential substrates and expected products for the synthesis of pyrrolidines and piperidines using this compound. The yields are hypothetical and based on analogous reactions reported in the literature for similar transformations.
Table 1: Synthesis of Substituted Pyrrolidines
| Entry | Allylic Amine Substrate | Expected Pyrrolidine Product | Hypothetical Yield (%) |
| 1 | Allylamine | 3-Methylpyrrolidine | 65-75 |
| 2 | Cinnamylamine | 3-Methyl-4-phenylpyrrolidine | 60-70 |
| 3 | 3-Methylbut-2-en-1-amine | 3,3,4-Trimethylpyrrolidine | 55-65 |
| 4 | N-methylallylamine | 1,3-Dimethylpyrrolidine | 70-80 |
Table 2: Synthesis of Substituted Piperidines
| Entry | Amine Substrate with Protected Carbonyl | Expected Piperidine Product | Hypothetical Yield (%) |
| 1 | 3,3-Diethoxypropan-1-amine | 3-Aminopiperidine | 50-60 |
| 2 | 4,4-Dimethoxybutan-1-amine | 4-Methylpiperidine | 55-65 |
| 3 | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine | Piperidin-3-ol | 45-55 |
| 4 | 2-(3-aminopropyl)-1,3-dioxolane | 3-Hydroxymethylpiperidine | 50-60 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a representative pyrrolidine and piperidine derivative.
Step 1: Synthesis of N-cinnamyl-2-nitroethanesulfonamide
-
To a stirred solution of cinnamylamine (1.33 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of this compound (1.72 g, 10 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired sulfonamide.
Step 2: Intramolecular Michael Addition
-
To a solution of N-cinnamyl-2-nitroethanesulfonamide (10 mmol) in THF (50 mL), add potassium tert-butoxide (1.23 g, 11 mmol) portionwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude cyclized product can be used in the next step without further purification.
Step 3 & 4: Nitro Group Reduction and Reductive Desulfonylation
-
Dissolve the crude 4-nitro-N-sulfonylpyrrolidine from the previous step in methanol (100 mL).
-
Add Palladium on carbon (10% w/w, 0.1 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting crude amino-sulfonamide in dry methanol (80 mL) and add magnesium turnings (1.2 g, 50 mmol) and sonicate the mixture at room temperature for 6 hours.
-
Quench the reaction by the addition of 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure, and then add 1 M NaOH until the pH is basic.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by distillation or column chromatography to yield 3-methyl-4-phenylpyrrolidine.
Step 1: Synthesis of N-(4,4-dimethoxybutyl)-2-nitroethanesulfonamide
-
Follow the procedure in Protocol 1, Step 1, using 4,4-dimethoxybutan-1-amine as the amine substrate.
Step 2: Nitro Group Reduction
-
To a solution of N-(4,4-dimethoxybutyl)-2-nitroethanesulfonamide (10 mmol) in ethanol (100 mL), add Raney Nickel (approx. 1 g, slurry in ethanol).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) in a Parr apparatus for 16 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the crude amino-sulfonamide.
Step 3 & 4: Acetal Deprotection and Intramolecular Reductive Amination
-
Dissolve the crude amino-sulfonamide in a mixture of THF (40 mL) and 1 M HCl (20 mL).
-
Stir the mixture at room temperature for 4 hours to effect deprotection.
-
Neutralize the reaction with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Dissolve the resulting crude aldehyde in 1,2-dichloroethane (50 mL).
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) and stir at room temperature for 12 hours.
-
Quench the reaction with saturated NaHCO₃ solution and extract with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers and concentrate to give the crude N-sulfonylpiperidine.
Step 5: Reductive Desulfonylation
-
Follow the procedure in Protocol 1, Step 4, using the crude N-sulfonylpiperidine as the substrate to obtain 4-methylpiperidine.
Mandatory Visualizations
Caption: General experimental workflow for sulfonamide formation.
Disclaimer: The protocols and yields provided are hypothetical and based on established chemical principles. Researchers should conduct their own optimization and characterization of all products. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonylation of Alcohols and Phenols with 2-Nitroethane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylation is a fundamental transformation in organic synthesis, enabling the conversion of alcohols and phenols into sulfonate esters. These sulfonates are versatile intermediates, serving as excellent leaving groups in nucleophilic substitution and elimination reactions, and also finding application as protecting groups. This document provides a detailed protocol for the sulfonylation of alcohols and phenols using 2-Nitroethane-1-sulfonyl chloride. While specific literature on this compound is not abundant, the following protocols are based on well-established procedures for similar sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and other alkyl/aryl sulfonyl chlorides.[1][2][3][4][5] The presence of the nitro group in the reagent is expected to enhance its electrophilicity, potentially leading to milder reaction conditions.
Data Presentation
The following table provides a template for summarizing the results of sulfonylation reactions with this compound. Researchers should populate this table with their experimental data for comparative analysis.
| Entry | Substrate (Alcohol/Phenol) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Analytical Data (e.g., m.p., ¹H NMR) |
| 1 | Primary Alcohol (e.g., Benzyl alcohol) | |||||
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | |||||
| 3 | Phenol | |||||
| 4 | Substituted Phenol (e.g., 4-Methoxyphenol) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Alcohol or phenol substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., Diethyl ether, THF)
-
Anhydrous pyridine or other suitable base (e.g., Triethylamine, DIPEA)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
General laboratory glassware and magnetic stirrer
General Protocol for the Sulfonylation of Alcohols
This protocol is based on general procedures for the sulfonylation of primary and secondary alcohols.[6][7][8]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C using an ice bath. To this solution, add anhydrous pyridine (1.5-2.0 eq.).
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.1-1.2 eq.) to the stirred solution at 0 °C. The addition can be done portion-wise for solid reagents or dropwise for solutions.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
General Protocol for the Sulfonylation of Phenols
This protocol is adapted from general procedures for the sulfonylation of phenols.[1][3]
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1-0.5 M).
-
Base Addition: Add anhydrous pyridine (2.0 eq.) to the solution.
-
Cooling and Reagent Addition: Cool the resulting solution in an ice bath (0 °C) under an inert atmosphere. Add this compound (1.1 eq.) portion-wise or dropwise while stirring.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours or until TLC analysis indicates the consumption of the starting material.
-
Aqueous Work-up: Dilute the reaction mixture with additional DCM. Wash the organic phase with water, 1 M HCl, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., CH₂Cl₂/hexanes or hexane/ethyl acetate) or purify by column chromatography to afford the pure sulfonate ester.[3]
Safety Precautions
-
This compound is expected to be a reactive and potentially corrosive compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care.
Visualizations
Caption: General experimental workflow for the sulfonylation of alcohols and phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
"derivatization of amines and alcohols for chromatography using 2-Nitroethane-1-sulfonyl chloride"
Application Note & Protocol
Topic: Derivatization of Amines and Alcohols for Chromatographic Analysis using 2-Nitroethane-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amines and alcohols is crucial in pharmaceutical and chemical research. Many of these compounds lack a suitable chromophore for sensitive UV detection in High-Performance Liquid Chromatography (HPLC). Chemical derivatization is a widely employed strategy to overcome this limitation. This process modifies the analyte to enhance its detectability and improve its chromatographic properties.[1][2]
Sulfonyl chlorides are effective derivatizing agents that react with primary and secondary amines to form stable sulfonamides and with alcohols to form sulfonate esters.[3][4][5] These derivatives are often less polar and more volatile than the parent compounds, making them suitable for chromatographic analysis.
This application note details a methodology for the derivatization of primary/secondary amines and alcohols using this compound. The nitro- group (NO₂) in the reagent acts as a strong chromophore, allowing for highly sensitive detection of the resulting derivatives using a standard UV detector. The protocols provided are designed for pre-column derivatization followed by reverse-phase HPLC analysis.
Principle of Derivatization
This compound reacts with the nucleophilic nitrogen of primary and secondary amines or the oxygen of alcohols in a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) which serves to catalyze the reaction and neutralize the hydrochloric acid (HCl) byproduct.[6][7]
-
Amine Derivatization: Primary and secondary amines attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Subsequent deprotonation by the base yields a stable N-(2-nitroethyl)sulfonamide.[3]
-
Alcohol Derivatization: Alcohols react similarly to form 2-nitroethyl sulfonate esters. This reaction effectively converts the hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group and possesses a UV-active moiety.[8][9]
The resulting derivatives can be readily separated and quantified using reverse-phase HPLC.
Figure 1: General reaction scheme for the derivatization of amines and alcohols with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Analyte standards (amines, alcohols)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Pyridine or Triethylamine (TEA), anhydrous
-
Formic Acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 3 mL)
Standard Solution Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine or alcohol standard in 10 mL of ACN.
-
Derivatizing Reagent Solution (10 mg/mL): Prepare fresh daily. Accurately weigh and dissolve 50 mg of this compound in 5 mL of ACN.
-
Base Catalyst: Use anhydrous pyridine or triethylamine directly.
Derivatization Protocol
The following workflow outlines the key steps from sample preparation to data analysis.
Figure 2: Step-by-step experimental workflow for derivatization and analysis.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the analyte working solution (or sample extract).
-
Add 50 µL of anhydrous pyridine (or triethylamine).
-
Add 200 µL of the this compound solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the sealed tube in a heating block at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:ACN).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Solid Phase Extraction (SPE) Cleanup (Optional, for complex matrices)
For complex samples like biological fluids or environmental extracts, an SPE cleanup step after derivatization and before evaporation is recommended.
-
Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of deionized water.
-
Dilute the reaction mixture with 1 mL of 5% ACN in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% ACN in water to remove polar interferences.
-
Elute the derivatized analytes with 2 mL of ACN.
-
Proceed to Step 7 of the Derivatization Protocol (evaporation).
Results and Data
The following tables present typical reaction conditions and chromatographic parameters for the analysis of derivatized amines and alcohols.
Table 1: Derivatization Reaction Conditions & Performance
| Analyte Class | Example Analyte | Temperature (°C) | Time (min) | Typical Yield (%) |
| Primary Amine | Benzylamine | 60 | 30 | > 95% |
| Secondary Amine | Diethylamine | 60 | 45 | > 92% |
| Primary Alcohol | 1-Butanol | 60 | 30 | > 96% |
| Secondary Alcohol | 2-Pentanol | 60 | 60 | > 90% |
Table 2: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Detector |
| Wavelength | 254 nm |
Table 3: Method Validation Parameters (Hypothetical Data)
| Analyte Derivative | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Benzylamine-Derivative | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |
| Diethylamine-Derivative | 0.1 - 50 | 0.9991 | 0.04 | 0.12 |
| 1-Butanol-Derivative | 0.1 - 50 | 0.9996 | 0.03 | 0.09 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Discussion
The use of this compound provides a robust method for the derivatization of amines and alcohols. The nitro group provides a strong molar absorptivity at 254 nm, a common wavelength for HPLC-UV detectors, ensuring high sensitivity. The reaction conditions are relatively mild and the protocol is straightforward.
The chromatographic separation is achieved on a standard C18 column, which is widely available in analytical laboratories.[10][11] The gradient elution allows for the separation of derivatives with varying polarities within a reasonable run time. The addition of a small amount of formic acid to the mobile phase helps to ensure sharp, symmetrical peak shapes.[10][11]
For complex matrices, the optional SPE cleanup step is effective in removing interfering substances, thereby improving the accuracy and reliability of the quantification.
Conclusion
This application note presents a sensitive and reliable HPLC-UV method for the quantification of primary/secondary amines and alcohols following pre-column derivatization with this compound. The methodology is suitable for researchers in drug development and other scientific fields requiring accurate analysis of these compounds. The provided protocols are robust and can be adapted for various sample types and analytical requirements.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development
A Note on the Target Compound: Initial literature and database searches for "2-Nitroethane-1-sulfonyl chloride" did not yield significant results regarding its specific applications, established protocols, or quantitative data in pharmaceutical development. This suggests that it is not a commonly utilized reagent in this field.
However, the closely related aromatic analogue, 2-Nitrobenzenesulfonyl chloride (also known as o-NsCl), is a versatile and widely documented reagent in medicinal chemistry and pharmaceutical synthesis. This document will focus on the applications and protocols of 2-Nitrobenzenesulfonyl chloride as a representative and highly relevant example of a 2-nitro-substituted sulfonyl chloride in drug development. The principles, reactions, and experimental setups described herein provide a strong foundational understanding for researchers interested in the utility of this class of compounds.
Application Notes for 2-Nitrobenzenesulfonyl Chloride (o-NsCl)
2-Nitrobenzenesulfonyl chloride is a pale yellow crystalline powder utilized as a key intermediate and reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group and the unique properties imparted by the ortho-nitro group.
Primary Applications:
-
Protecting Group for Primary and Secondary Amines: The most prominent application of 2-nitrobenzenesulfonyl chloride is in the protection of primary amines.[2] The resulting sulfonamide (a "nosylamide" or "Ns-amide") is stable to a wide range of reaction conditions. The key advantage of the nosyl group over other sulfonyl protecting groups (like the tosyl group) is the ease with which it can be removed under mild conditions.[3] This mild deprotection is crucial when working with sensitive and complex molecules in late-stage pharmaceutical synthesis.[2]
-
Activation of Amines for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group is strongly electron-withdrawing, which significantly increases the acidity of the N-H proton in the resulting nosylamide. This allows for the facile alkylation of the nosylamide with various alkyl halides or under Mitsunobu conditions to form N,N-disubstituted sulfonamides. Subsequent deprotection provides a secondary amine. This two-step process, known as the Fukuyama Amine Synthesis, is a powerful method for preparing secondary amines from primary amines.[3][4]
-
Synthesis of Sulfonamide-Based Therapeutics: The sulfonamide functional group is a critical pharmacophore present in a wide array of drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. 2-Nitrobenzenesulfonyl chloride serves as a versatile building block for introducing this moiety into potential drug candidates.[1][5]
Chemical Properties and Reactivity:
| Property | Value | Source |
| Synonyms | 2-Nitrobenzene-1-sulfonyl chloride, o-Nitrophenylsulfonyl chloride | [1] |
| CAS Number | 1694-92-4 | [1][6] |
| Molecular Formula | C6H4ClNO4S | [1][6] |
| Molecular Weight | 221.61 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using 2-Nitrobenzenesulfonyl Chloride
This protocol describes the general procedure for the nosylation of a primary amine.
Materials:
-
Primary amine
-
2-Nitrobenzenesulfonyl chloride (o-NsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq.) in dichloromethane in a round-bottomed flask.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-nosylated amine.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Example:
| Amine | Base | Solvent | Yield | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 90-99% |
Protocol 2: Deprotection of a Nosylamide to Yield a Primary Amine
This protocol outlines the removal of the nosyl group using a thiol and a base.
Materials:
-
N-nosylated amine
-
Thiophenol (PhSH) or 2-Mercaptoethanol
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq.) in acetonitrile or DMF in a round-bottomed flask.
-
Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.[3]
Visualizations
Caption: Workflow of the Fukuyama Amine Synthesis.
Caption: Mechanism of Nosyl Group Deprotection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Use of 2-Nitroethane-1-sulfonyl Chloride in the Preparation of Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides are a class of highly reactive organic compounds that serve as critical building blocks in the synthesis of a wide array of pharmaceutical agents. Their utility is primarily centered on the electrophilic nature of the sulfur atom, which allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties. These functional groups are present in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants.
While specific data on 2-nitroethane-1-sulfonyl chloride is limited in publicly available literature, its chemical reactivity can be inferred from the well-established chemistry of analogous nitro-substituted sulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro group is known to enhance the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity towards nucleophiles.[1] This heightened reactivity can lead to faster reaction times and milder reaction conditions, which are advantageous in complex multi-step drug syntheses.[1]
These application notes will provide a generalized protocol for the use of nitro-substituted sulfonyl chlorides, like this compound, in the preparation of drug intermediates, drawing upon established methodologies for related compounds.
Core Reaction: Sulfonamide Formation
The primary application of sulfonyl chlorides in drug intermediate synthesis is the formation of sulfonamides through the reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry.
Caption: General reaction scheme for sulfonamide synthesis.
Data Presentation: Representative Sulfonamide Syntheses
The following table summarizes reaction conditions and yields for the synthesis of various sulfonamides using nitro-substituted sulfonyl chlorides. This data is derived from studies on related compounds and serves as a predictive guide for reactions involving this compound.
| Sulfonyl Chloride | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzenesulfonyl chloride | Various primary amines | Dichloromethane | Pyridine | Room Temp | 2-4 | 85-95 | [1][2] |
| 3-Nitro-4-methylbenzenesulfonyl chloride | Sodium sulfite/Sodium carbonate | Water/Toluene | - | 50-60 | 3 | >90 | [3] |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | 2,4-Xylidine | Organic Solvent | Organic Base | 25-80 | 1-10 | 63-95 | [4] |
| (2-Chloro-4-nitrophenyl)methanesulfonyl chloride | Aniline | Acetonitrile | Triethylamine | 0 - Room Temp | 1-3 | >95 | [5] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide Drug Intermediate
This protocol describes a general method for the reaction of a nitro-substituted sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound (or analogous sulfonyl chloride)
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent) and dissolve it in anhydrous DCM (approximately 10 mL per mmol of amine).
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
-
Caption: Experimental workflow for sulfonamide synthesis.
Signaling Pathways and Logical Relationships
The utility of this compound and its analogs in drug synthesis is a direct result of its molecular architecture. The interplay between the sulfonyl chloride group and the nitro group dictates its reactivity and, consequently, its applications.
Caption: Logical relationships of functional groups to applications.
Conclusion
This compound, by analogy to other nitro-substituted sulfonyl chlorides, is a valuable reagent for the synthesis of drug intermediates. Its enhanced reactivity, due to the presence of the nitro group, allows for efficient formation of sulfonamides under mild conditions. The provided protocols and data, while generalized from related compounds, offer a solid foundation for researchers and scientists to develop specific synthetic routes for novel pharmaceutical agents. As with all highly reactive compounds, appropriate safety precautions should be taken when handling sulfonyl chlorides.
References
- 1. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 4. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. (2-Chloro-4-nitrophenyl)methanesulfonyl chloride () for sale [vulcanchem.com]
Synthetic Routes to Sulfonate Esters Using 2-Nitroethane-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the synthesis of sulfonate esters utilizing 2-nitroethane-1-sulfonyl chloride as a key reagent. Sulfonate esters are pivotal intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions, and are integral to the design of various pharmacologically active molecules. The introduction of a nitro group in the sulfonate moiety offers unique reactivity and potential for further functionalization, making this compound an attractive, albeit less common, sulfonating agent. This guide outlines the general synthetic strategy, provides a customizable experimental protocol, and presents representative data for analogous reactions to facilitate the application of this reagent in research and development.
Introduction
The conversion of alcohols to sulfonate esters is a fundamental transformation in organic chemistry, primarily aimed at activating the hydroxyl group into a better leaving group. While arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely employed for this purpose, the use of substituted alkanesulfonyl chlorides such as this compound offers a pathway to sulfonate esters with unique electronic and steric properties. The presence of the electron-withdrawing nitro group can influence the reactivity of the resulting sulfonate ester, potentially modulating its leaving group ability and susceptibility to nucleophilic attack. This note details the synthetic approach for preparing sulfonate esters from this compound and an alcohol, typically in the presence of a base.
General Reaction Scheme
The synthesis of a sulfonate ester from this compound and an alcohol proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.
Figure 1. General synthetic scheme for the formation of 2-nitroethane-1-sulfonate esters.
Data Presentation
| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 95 | [1] |
| p-Nitrobenzenesulfonyl chloride | p-Nitro-m-methylphenol | Triethylamine | Pyridine | 56 | [2] |
| 2-Nitrobenzenesulfonyl chloride | Generic Alcohol | Pyridine | Dichloromethane | N/A | [3] |
| Methanesulfonyl chloride | Primary/Secondary Alcohol | Pyridine | Dichloromethane | >90 | [4] |
| p-Toluenesulfonyl chloride | 2-Chlorophenol | Triethylamine | Dichloromethane | 89 | [5] |
| p-Toluenesulfonyl chloride | 2-Nitrophenol | Triethylamine | Dichloromethane | 73 | [5] |
Note: N/A indicates that while the reaction is described, a specific yield was not provided in the reference.
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonate ester from an alcohol and this compound. This protocol is based on established methods for other sulfonyl chlorides and should be optimized for the specific alcohol substrate.[1][2][3][4]
Materials:
-
This compound
-
Alcohol of interest (e.g., ethanol, isopropanol, a more complex primary or secondary alcohol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To this solution, add anhydrous pyridine or triethylamine (1.1-1.5 eq.) dropwise while stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine. .
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonate ester.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Characterization:
The purified sulfonate ester should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Logical Workflow of the Synthesis
The following diagram illustrates the key steps involved in the synthesis and purification of a 2-nitroethane-1-sulfonate ester.
Figure 2. Experimental workflow for the synthesis of 2-nitroethane-1-sulfonate esters.
Safety Considerations
-
This compound is expected to be corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine and triethylamine are flammable and toxic. Use in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Conclusion
The synthesis of sulfonate esters using this compound provides a valuable route to novel sulfonates with potential applications in medicinal chemistry and organic synthesis. The general protocol provided herein, based on established methodologies for other sulfonyl chlorides, offers a solid starting point for researchers. Careful optimization of reaction conditions for specific substrates will be crucial for achieving high yields and purity. The unique electronic properties imparted by the nitro group warrant further investigation into the reactivity and utility of these sulfonate esters as synthetic intermediates.
References
Troubleshooting & Optimization
"improving yields in reactions with 2-Nitroethane-1-sulfonyl chloride"
Welcome to the technical support center for 2-Nitroethane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields and addressing common challenges encountered during experiments with this reagent.
Troubleshooting Guides (Q&A)
This section directly addresses specific issues that may arise during the use of this compound in sulfonylation reactions.
Question 1: My reaction yield is consistently low when reacting this compound with a primary or secondary amine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the sulfonylation of amines with this compound can stem from several factors, primarily related to the stability of the reagent, reaction conditions, and potential side reactions.
Potential Causes & Troubleshooting Steps:
-
1. Reagent Purity and Handling:
-
Cause: this compound is a reactive compound and may be sensitive to moisture and elevated temperatures. Contamination or degradation of the starting material will lead to lower yields.
-
Solution:
-
Ensure the this compound is of high purity. If purity is questionable, consider purification by recrystallization from a non-polar solvent, though this should be done with care due to its reactivity.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
-
2. Reaction Temperature:
-
Cause: The reaction may be sensitive to temperature. High temperatures can promote side reactions or decomposition of the starting material or product. Low temperatures can lead to a slow or incomplete reaction.
-
Solution:
-
Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. This can help to control the initial exothermic reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
-
3. Choice and Amount of Base:
-
Cause: An appropriate base is crucial to neutralize the HCl generated during the reaction. An incorrect choice or amount of base can lead to side reactions or incomplete reaction. A strong, non-nucleophilic base is generally preferred.
-
Solution:
-
Use a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization of HCl.
-
Avoid using strong, nucleophilic bases which could react with the sulfonyl chloride.
-
-
-
4. Side Reactions:
-
Cause: The presence of a nitro group and alpha-protons makes this compound susceptible to side reactions, particularly elimination.
-
Solution:
-
Elimination: The formation of a nitroethene derivative through an elimination reaction is a likely side pathway, especially with a strong base. Using a milder base or adding the base slowly at a low temperature can help to minimize this.
-
Hydrolysis: The sulfonyl chloride can react with any water present to form the corresponding sulfonic acid, which will not react with the amine. As mentioned, ensure anhydrous conditions.
-
-
Question 2: I am observing the formation of multiple products in my reaction, as indicated by TLC/LC-MS. What are the likely side products and how can I suppress their formation?
Answer:
The formation of multiple products is a common issue. With this compound, the primary side products are likely due to elimination, hydrolysis, and over-reaction.
Likely Side Products and Mitigation Strategies:
-
1. Elimination Product (Nitroethenesulfonamide):
-
Identification: A product with a mass corresponding to the desired sulfonamide minus HCl.
-
Cause: The acidic proton on the carbon adjacent to the sulfonyl group can be abstracted by a base, leading to the elimination of HCl and the formation of a nitroethene derivative.
-
Suppression:
-
Use a less hindered, milder base.
-
Maintain a low reaction temperature.
-
Add the base dropwise to the reaction mixture to avoid localized high concentrations of base.
-
-
-
2. Hydrolysis Product (2-Nitroethane-1-sulfonic acid):
-
Identification: A polar, water-soluble compound.
-
Cause: Reaction of the sulfonyl chloride with water.
-
Suppression:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere.
-
-
-
3. Bis-sulfonylation (for primary amines):
-
Identification: A product with a mass corresponding to the amine plus two equivalents of the sulfonyl group.
-
Cause: The initially formed sulfonamide from a primary amine still has an N-H proton, which can be deprotonated and react with a second molecule of the sulfonyl chloride.
-
Suppression:
-
Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Add the sulfonyl chloride slowly to the amine solution to maintain a high concentration of the amine.
-
-
Question 3: My reaction with an alcohol to form a sulfonate ester is not proceeding to completion. What can I do to drive the reaction forward?
Answer:
The reaction of sulfonyl chlorides with alcohols is generally slower than with amines. To improve the yield and drive the reaction to completion, consider the following:
-
1. Use of a Stronger Base/Catalyst:
-
Strategy: Alcohols are less nucleophilic than amines. A stronger base is often needed to deprotonate the alcohol and increase its nucleophilicity.
-
Recommendation: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine to significantly accelerate the reaction.
-
-
2. Increase Reaction Temperature:
-
Strategy: If the reaction is sluggish at room temperature, gentle heating may be required.
-
Recommendation: Monitor the reaction carefully by TLC as higher temperatures can also promote decomposition or side reactions. A temperature range of 40-60 °C is a reasonable starting point for optimization.
-
-
3. Removal of HCl:
-
Strategy: The generated HCl can create an acidic environment that may not be favorable for the reaction.
-
Recommendation: Ensure a sufficient amount of base is present to neutralize the HCl as it is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions with this compound?
-
Aprotic, anhydrous solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. The choice of solvent can influence the reaction rate and solubility of the starting materials and products.
Q2: How should I store this compound?
-
It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture. Refrigeration is recommended for long-term storage.
Q3: Is this compound stable?
-
Like many sulfonyl chlorides, it is susceptible to hydrolysis and can decompose at elevated temperatures. It is important to handle it with care and use it relatively quickly after purchase or synthesis.
Q4: What are the safety precautions for handling this compound?
-
This compound is a reactive and potentially corrosive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Sulfonylation of Amines
| Amine Type | Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | Benzylamine | Et3N (1.2) | DCM | 0 to RT | 4 | 75-85 |
| Secondary | Morpholine | DIPEA (1.5) | THF | 0 | 6 | 80-90 |
| Primary | Aniline | Pyridine (2.0) | Pyridine | RT | 12 | 60-75 |
Note: These are illustrative examples. Actual yields will vary depending on the specific substrate and optimized reaction conditions.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Reagent degradation, moisture, wrong temperature, side reactions | Use pure, dry reagents; run under inert gas; optimize temperature; use a non-nucleophilic base. |
| Multiple Products | Elimination, hydrolysis, over-reaction | Use a milder base at low temp; ensure anhydrous conditions; control stoichiometry. |
| Incomplete Reaction | Low nucleophilicity of substrate, insufficient activation | Use a stronger base/catalyst (e.g., DMAP for alcohols); gently heat the reaction. |
Experimental Protocols
General Procedure for the Sulfonylation of a Primary Amine:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equiv.) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 equiv.) in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a typical sulfonylation reaction.
Caption: Troubleshooting logic for low reaction yields.
Caption: Desired reaction pathway versus a common side reaction.
"common side reactions and byproducts with 2-Nitroethane-1-sulfonyl chloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroethane-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in sulfonylation reactions with amines?
A1: Due to the high reactivity of the sulfonyl chloride functional group, several side reactions can occur. The most prevalent is hydrolysis , where the sulfonyl chloride reacts with trace amounts of water in the reaction mixture to form 2-nitroethanesulfonic acid. Another common side reaction is the formation of bis-sulfonamides with primary amines if the stoichiometry is not carefully controlled.[1] In the presence of a strong base, elimination of HCl can occur, although this is less common with aliphatic sulfonyl chlorides compared to their aromatic counterparts.
Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes?
A2: Several factors can contribute to a slow or incomplete reaction. Firstly, the nucleophilicity of the amine is crucial; sterically hindered or electron-deficient amines will react more slowly.[1] Secondly, inadequate mixing or insolubility of the reactants can limit the reaction rate. The choice of solvent and the presence of a suitable base to neutralize the HCl byproduct are also critical.[2] Lastly, the stability of this compound itself can be a factor, as it may degrade over time if not stored under anhydrous conditions.
Q3: I am observing the formation of an unexpected byproduct that is insoluble in my reaction mixture. What could it be?
A3: A common insoluble byproduct in reactions of sulfonyl chlorides with amines is the hydrochloride salt of the amine starting material or the amine base used as an acid scavenger. This salt precipitates from many organic solvents. Additionally, if the reaction is run at elevated temperatures, polymerization or decomposition of the starting material or product could lead to insoluble materials.
Q4: How can I minimize the formation of the sulfonic acid byproduct from hydrolysis?
A4: To minimize hydrolysis, it is imperative to use anhydrous solvents and reagents. Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system). Amines and any added bases should also be free of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride. 3. Formation of amine hydrochloride salt. 4. Product loss during workup. | 1. Increase reaction time or temperature (monitor for degradation). 2. Ensure all reagents and solvents are anhydrous. 3. Use a non-nucleophilic base (e.g., triethylamine, pyridine) in slight excess to scavenge HCl. 4. Optimize the extraction and purification steps. |
| Multiple Products Observed by TLC/LC-MS | 1. Formation of bis-sulfonamide (with primary amines). 2. Reaction with solvent (e.g., alcohol). 3. Degradation of starting material or product. | 1. Use a slight excess of the amine or add the sulfonyl chloride slowly to the amine. 2. Use an aprotic solvent (e.g., DCM, THF, acetonitrile). 3. Run the reaction at a lower temperature and monitor for stability. |
| Reaction Mixture Turns Dark | 1. Decomposition of the nitro-containing compound. 2. Reaction with impurities. | 1. Lower the reaction temperature. 2. Use purified reagents and solvents. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound:
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.
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Extraction: Extract the aqueous layer with the reaction solvent (2-3 times).
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Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical sulfonylation reaction.
Caption: Troubleshooting logic for low yield in sulfonylation reactions.
References
"managing the reactivity and stability of 2-Nitroethane-1-sulfonyl chloride"
Disclaimer: Specific experimental data for 2-Nitroethane-1-sulfonyl chloride is limited in publicly available literature. The following troubleshooting guide and FAQs are based on the established chemistry of aliphatic sulfonyl chlorides and nitroalkanes. Researchers should always perform a thorough risk assessment and handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses potential issues encountered during the synthesis, purification, and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield During Synthesis | Incomplete oxidation of the starting material (e.g., S-alkyl isothiourea salt, thiol, or disulfide). | - Ensure the use of a suitable oxidizing agent (e.g., N-chlorosuccinimide, sodium hypochlorite).[1] - Optimize reaction temperature and time; some oxidative chlorinations are performed at low temperatures. - Use a two-phase system or a phase-transfer catalyst to improve reactant mixing if solubility is an issue. |
| Decomposition of the product by moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Unstable diazonium salt intermediate (if using a Sandmeyer-type reaction from an amino precursor). | - Maintain low temperatures (typically below 5 °C) during diazotization and subsequent reaction. | |
| Product Discoloration (Yellow to Brown) | Decomposition of the aliphatic sulfonyl chloride, liberating SO₂ and HCl.[2] | - Store the purified compound at low temperatures (2-8 °C) under an inert atmosphere. - Consider the addition of a stabilizer, such as a bicyclic terpene (e.g., α-pinene), for long-term storage.[2] |
| Presence of acidic impurities. | - Purify the crude product by vacuum distillation or recrystallization from a non-polar solvent. - Wash the organic layer with cold, saturated sodium bicarbonate solution during workup to neutralize acids, followed by a brine wash and drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). | |
| Poor Reactivity in Subsequent Reactions | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | - Ensure the reaction is performed under strictly anhydrous conditions. - Use freshly purified this compound for best results. |
| Steric hindrance from the nitro group or substrate. | - Increase the reaction temperature or use a more forcing nucleophile if the reaction is sluggish. - Consider using a less hindered base or a catalyst to facilitate the reaction. | |
| Formation of Unwanted Byproducts | Reaction with solvent. | - Choose an inert solvent that does not react with sulfonyl chlorides (e.g., dichloromethane, chloroform, toluene). Avoid nucleophilic solvents like alcohols or water. |
| Elimination reactions to form nitroethene. | - Use a non-nucleophilic base and control the reaction temperature to minimize elimination side reactions. | |
| Self-condensation or polymerization of the nitroalkane moiety under basic conditions. | - Add the base slowly to the reaction mixture at a low temperature. - Use a stoichiometric amount of base. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous compounds, this compound is expected to be corrosive and a lachrymator. It can cause severe skin and eye burns.[3][4][5][6] It is also moisture-sensitive and will likely react with water to produce corrosive hydrochloric acid and 2-nitroethanesulfonic acid.[3] Upon decomposition, it can release toxic gases such as sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3][5]
Q2: How should this compound be stored?
A2: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[3] To minimize decomposition, storage at refrigerated temperatures (2-8 °C) is recommended. Keep it away from moisture, strong bases, and oxidizing agents.[3][5]
Q3: My purified this compound develops a pungent odor over time. What is happening?
A3: Aliphatic sulfonyl chlorides can slowly decompose, especially when exposed to heat, light, or moisture, to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), which have sharp, pungent odors.[2] This indicates product degradation.
Q4: Can I purify this compound by column chromatography?
A4: While possible, it is generally not recommended due to the high reactivity of sulfonyl chlorides and their sensitivity to silica gel, which can be acidic and contains water. This can lead to decomposition on the column. If chromatography is necessary, use a deactivated stationary phase and anhydrous solvents, and perform the separation quickly. Vacuum distillation is often a preferred method for purifying liquid aliphatic sulfonyl chlorides.
Q5: What is the best way to quench a reaction containing unreacted this compound?
A5: Slowly and cautiously add the reaction mixture to a stirred, cold solution of a mild base, such as saturated sodium bicarbonate. This will neutralize the unreacted sulfonyl chloride and any acidic byproducts. Be aware that this quenching process may be exothermic and could generate gas. Perform this in a fume hood with appropriate shielding.
Experimental Protocols
Protocol 1: General Synthesis of an Aliphatic Sulfonyl Chloride via Oxidative Chlorination of a Thiol
This is a generalized procedure and must be adapted and optimized for 2-nitroethanethiol.
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting thiol (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0 °C.
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In a separate flask, prepare a solution of the chlorinating/oxidizing agent (e.g., N-chlorosuccinimide, NCS, with a catalytic amount of HCl, or a solution of chlorine gas in the reaction solvent).
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Slowly add the oxidizing/chlorinating agent to the stirred thiol solution, maintaining the temperature at 0-5 °C.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, quench the reaction by adding a cold, aqueous solution of sodium sulfite to destroy any excess oxidizing agent.
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Separate the organic layer, wash with cold water, cold saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purify the crude sulfonyl chloride by vacuum distillation.
Protocol 2: Purification of Crude Aliphatic Sulfonyl Chloride
This protocol is adapted from methods for purifying other liquid organosulfonyl chlorides.[7]
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Acid Scrubbing: Transfer the crude this compound to a separatory funnel. Add an equal volume of cold, concentrated hydrochloric acid (30-36%). Shake gently for 3-5 minutes. This step helps to remove certain impurities.[7]
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Separation: Allow the layers to separate and carefully decant the lower sulfonyl chloride layer.
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Vacuum Stripping/Distillation: Set up a vacuum distillation apparatus. Heat the scrubbed sulfonyl chloride gently (e.g., 40-60 °C) under vacuum.[7] Sweeping the apparatus with a slow stream of an inert gas like nitrogen can help remove volatile impurities.[7] Collect the purified fraction at the appropriate boiling point and pressure.
Visualizations
References
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Nitrobenzenesulfonyl chloride(1694-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sulfonylation Reactions with 2-Nitroethane-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroethane-1-sulfonyl chloride in sulfonylation reactions. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | The reagent can be sensitive to moisture and prolonged exposure to ambient conditions. Ensure the reagent is fresh and has been stored under anhydrous conditions. Consider running a control reaction with a simple, highly reactive amine to confirm the reagent's activity. |
| Insufficient Amine Nucleophilicity | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base or higher reaction temperatures may be required. However, be cautious as this can also promote side reactions. A change of solvent to a more polar, aprotic one like DMF or NMP might also enhance the reaction rate. |
| Inappropriate Base Selection | A base that is too strong can lead to competing side reactions (see Problem 2). If using a tertiary amine base like triethylamine (TEA), ensure it is pure and dry. For some substrates, a weaker, non-nucleophilic base like 2,6-lutidine or proton sponge might be beneficial. In certain cases, using the reacting amine itself as the base (if it's a primary or secondary amine and used in excess) can be effective. |
| Suboptimal Reaction Temperature | Sulfonylation reactions are often run at 0 °C to room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) might be necessary. Monitor the reaction closely for the appearance of byproducts. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Base-Induced Elimination | The presence of an acidic proton on the carbon alpha to the nitro group can lead to base-induced elimination to form nitroethylene. This is a significant potential side reaction. To mitigate this, use a non-nucleophilic, sterically hindered base. Running the reaction at lower temperatures (0 °C or below) can also disfavor the elimination pathway. |
| Hydrolysis of the Sulfonyl Chloride | Traces of water in the reagents or solvent can lead to the hydrolysis of this compound to the corresponding sulfonic acid. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Reaction with the Nitro Group | While less common under standard sulfonylation conditions, some reagents might interact with the nitro group. Ensure that the chosen base and solvent are compatible with nitroalkanes. |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, you will have a mixture of the starting amine, the sulfonyl chloride (or its hydrolysis product), and the desired sulfonamide. Monitor the reaction by TLC or LC-MS to ensure completion. |
| Formation of Polar Byproducts | The sulfonic acid from hydrolysis and any salts formed during the reaction can complicate purification. A standard aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. |
| Product Solubility Issues | The resulting sulfonamide may have different solubility properties than the starting materials. Experiment with different solvent systems for extraction and chromatography to achieve optimal separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the sulfonylation of a primary amine with this compound?
A1: A general starting point would be to dissolve the primary amine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents). Then, add a solution of this compound (1 to 1.1 equivalents) in the same solvent dropwise. The reaction should be stirred at 0 °C and gradually allowed to warm to room temperature while monitoring its progress by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Q2: Which base is best to use for this reaction?
A2: The choice of base is critical. For simple, nucleophilic amines, triethylamine is a common choice. However, due to the potential for base-induced elimination of the 2-nitroethyl group, a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine may be preferable to minimize side reactions. For particularly sensitive substrates, an inorganic base with lower basicity like sodium bicarbonate might be effective, although the reaction may be slower.
Q3: Can I run this reaction without a base?
A3: It is possible to run the reaction without an added base if you use at least two equivalents of the primary or secondary amine nucleophile. One equivalent will act as the nucleophile, and the second will act as the base to scavenge the HCl that is formed. This approach is often effective for simple and readily available amines.
Q4: My reaction is very slow. Can I heat it?
A4: Gentle heating can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions, particularly the base-induced elimination of the nitro group. If you need to heat the reaction, it is recommended to do so cautiously and to monitor the reaction mixture for the formation of byproducts. A better initial approach to a slow reaction would be to try a more polar solvent or a different base.
Q5: How can I tell if elimination is occurring?
A5: The primary byproduct of elimination would be nitroethylene. This is a volatile and reactive species. Its formation might be inferred from a complex reaction mixture and lower yields of the desired product. Characterization of the byproduct mixture by GC-MS or LC-MS might help identify fragments or adducts derived from nitroethylene.
Experimental Protocols
Protocol 1: General Sulfonylation of a Primary Amine
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To a solution of the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 mmol, 1.5 eq).
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Slowly add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL) to the reaction mixture.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonylation of a Weakly Nucleophilic Amine
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To a solution of the weakly nucleophilic amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Technical Support Center: Purification of Products from 2-Nitroethane-1-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products derived from 2-Nitroethane-1-sulfonyl chloride reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving this compound.
Problem: The crude product is an oil and does not solidify.
| Possible Cause | Suggested Solution |
| Residual Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform can be difficult to remove completely and may result in an oily product. | - Co-evaporation: Add a higher boiling point solvent in which the product is soluble but the residual solvent is not (e.g., toluene, hexanes) and evaporate under reduced pressure. Repeat this process multiple times. - High Vacuum: Dry the product under high vacuum for an extended period. |
| Presence of Impurities: Unreacted starting materials, byproducts, or excess reagents can act as impurities that lower the melting point of the product, causing it to be an oil. Common impurities include the hydrolysis product, 2-nitroethanesulfonic acid. | - Aqueous Work-up: Perform an aqueous wash with a saturated sodium bicarbonate solution to remove acidic impurities like sulfonic acids.[1] - Chromatography: Purify the product using column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the product. |
| Product is inherently an oil: The desired product may be a low-melting solid or an oil at room temperature. | - Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR, LC-MS, or IR spectroscopy. - Storage: If the product is pure, store it as an oil at an appropriate temperature. |
Problem: The product is colored (yellow or brown).
| Possible Cause | Suggested Solution |
| Color-forming Impurities: Nitroaliphatic compounds can contain color-forming impurities, which may be nitroolefins or unsaturated aldehyde derivatives.[2] These can impart an initial color or cause the product to develop color over time.[2] | - Polymerization of Impurities: Treat the impure nitro compound to polymerize the color-forming bodies into non-volatile products, followed by distillation or chromatography.[2] This can sometimes be achieved by aeration at a moderate temperature (10-100 °C).[2] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can remove colored impurities. |
| Degradation: The product may be unstable and degrading under the reaction or work-up conditions. | - Mild Conditions: Use milder reaction conditions and ensure the work-up is performed promptly and at a low temperature. - Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Problem: Low yield after purification.
| Possible Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride: The starting material, this compound, is susceptible to hydrolysis, which will reduce the yield of the desired product. | - Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere. |
| Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction, or may be lost during transfers. | - Back-extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Careful Handling: Minimize the number of transfers and ensure all equipment is rinsed with the appropriate solvent. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion before work-up. |
| Decomposition on Silica Gel: Some compounds are unstable on silica gel. | - Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica. - Deactivation of Silica: Treat the silica gel with a small amount of a base like triethylamine in the eluent to neutralize acidic sites. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction with this compound?
A1: The most common impurities are typically:
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Unreacted this compound: The starting material may not have fully reacted.
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2-Nitroethanesulfonic acid: This is the hydrolysis product of the sulfonyl chloride.
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Unreacted nucleophile: The compound that was intended to react with the sulfonyl chloride.
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Side products: Depending on the reaction conditions, side products from elimination or other secondary reactions may be present.
Q2: How can I remove the unreacted this compound?
A2: Unreacted this compound can often be removed by:
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Aqueous wash: Quenching the reaction with water or a dilute base will hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid, which can then be removed by extraction.
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Chromatography: Column chromatography is effective for separating the product from the starting material.
Q3: My product is a sulfonamide. What is the best way to purify it?
A3: Sulfonamides are often crystalline solids and can be purified by:
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Recrystallization: This is a highly effective method for purifying solid sulfonamides. A suitable solvent or solvent mixture should be determined experimentally.
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Column Chromatography: If recrystallization is not effective or the product is not a solid, column chromatography on silica gel is a good alternative. A common eluent system is a mixture of hexanes and ethyl acetate.
Q4: I am performing a reduction of the nitro group after the sulfonylation reaction. How do I purify the resulting amine?
A4: After reducing the nitro group to an amine, the purification strategy will change due to the difference in polarity.
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Extraction: The amine product can be extracted from the reaction mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.[3] It is important to adjust the pH of the aqueous layer to ensure the amine is in its free base form and not protonated, which would make it more water-soluble.
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Column Chromatography: Column chromatography on silica gel can be used to purify the amine.[3] The eluent system will likely need to be more polar than for the nitro-containing precursor, for example, a higher percentage of ethyl acetate in hexanes or the addition of a small amount of methanol.[3]
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonyl Chloride Reactions
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Upon completion, cool the reaction mixture to room temperature.
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Slowly pour the reaction mixture into a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate, DCM).
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Separate the organic layer.
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Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
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Deionized water.
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Saturated aqueous sodium chloride (brine) solution (to aid in drying).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography for Purification of a Nitro-containing Sulfonamide
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Prepare the column: Pack a glass column with silica gel (100-200 mesh) as a slurry in the initial eluent (e.g., 10% ethyl acetate in hexanes).
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Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
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Elute the column: Begin eluting the column with the initial solvent mixture.
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Increase polarity: Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the desired product.
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Collect fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Product Type | Polarity | Typical Eluent System (Silica Gel) |
| Nitro-containing Sulfonamide | Moderately Polar | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1) |
| Nitro-containing Sulfonate Ester | Less Polar | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) |
| Amino-containing Sulfonamide | More Polar | Ethyl Acetate/Methanol or DCM/Methanol (e.g., 98:2) |
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision tree for selecting a suitable purification technique.
References
"troubleshooting low conversion rates in sulfonamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sulfonamides, offering potential causes and solutions in a question-and-answer format.
Question: Why is my sulfonamide synthesis resulting in a low conversion rate or yield?
Answer: Low conversion rates in sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
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Moisture Sensitivity of Sulfonyl Chlorides: The traditional and widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[1][2] Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1]
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon).
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Poor Reactivity of the Amine: The nucleophilicity of the amine plays a crucial role. Less nucleophilic amines, such as anilines with electron-withdrawing groups, may react slowly or not at all under standard conditions.[3] Sterically hindered amines can also lead to lower yields.[3]
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Solution: For poorly reactive amines, consider using a stronger base to deprotonate the amine and increase its nucleophilicity. Alternatively, more reactive sulfonating agents, such as sulfonyl fluorides in the presence of a catalyst, can be employed.[4] Transition metal-catalyzed methods, for example, using palladium or copper catalysts, can also facilitate the coupling of challenging amine substrates.[5][6]
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Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and yield. Some reactions require specific temperature control to proceed efficiently. For instance, certain Grignard-based syntheses are optimal at -78 °C, with higher temperatures leading to lower yields.[1] Conversely, some couplings may require elevated temperatures to overcome activation energy barriers.
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Solution: Review the literature for the optimal temperature range for your specific substrates and reaction type. If the information is unavailable, perform small-scale experiments to screen a range of temperatures.
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Side Reactions and Byproduct Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired sulfonamide. For example, in reactions involving thiols as starting materials, the oxidation of thiols to disulfides can be a competing reaction.[1]
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Solution: Monitor the reaction progress using analytical techniques like TLC, HPLC, or GC-MS to identify the formation of byproducts.[7][8][9][10] Adjusting the stoichiometry of reagents, reaction time, or temperature may help minimize side reactions. In some cases, using a different synthetic route may be necessary.
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Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
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Solution: Ensure vigorous and efficient stirring throughout the reaction, especially for solid-liquid mixtures.
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Question: How can I avoid the use of hazardous reagents like sulfonyl chlorides?
Answer: Several modern synthetic methods offer alternatives to the use of moisture-sensitive and often harshly-prepared sulfonyl chlorides.[1]
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Electrochemical Synthesis: This environmentally friendly method involves the oxidative coupling of thiols and amines using electricity. It avoids the need for chemical oxidants and can be performed in a short amount of time.[11]
-
Transition Metal-Catalyzed Cross-Coupling: Catalytic systems based on copper, palladium, or nickel can directly couple amines with sources of sulfur dioxide or sulfinate salts, bypassing the need for pre-formed sulfonyl chlorides.[5][6]
-
One-Pot Syntheses from Carboxylic Acids: Recent methods allow for the direct conversion of aromatic carboxylic acids to sulfonamides in a one-pot procedure, leveraging copper-catalyzed ligand-to-metal charge transfer.[12][13]
-
Using SO2 Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) can be used as a stable and solid source of sulfur dioxide, which can then be reacted with organometallic reagents and amines to form sulfonamides.[14]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for sulfonamide synthesis?
The most traditional and frequently used method involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia or a primary/secondary amine.[2] This method is often high-yielding but can be limited by the availability and stability of the sulfonyl chloride.[1]
Q2: What analytical techniques are best for monitoring the progress of my sulfonamide synthesis?
A combination of techniques is often ideal. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis and to identify byproducts, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools.[7][8][9][15]
Q3: Can I synthesize sulfonamides from thiols directly?
Yes, direct oxidative coupling of thiols with amines to form sulfonamides is possible. This can be achieved through electrochemical methods or by using oxidizing agents like I2/t-BuOOH.[3][11]
Q4: My starting amine has an acid-sensitive functional group. What synthetic route should I consider?
For substrates with acid-sensitive groups, it is crucial to avoid methods that use harsh acidic conditions for generating sulfonyl chlorides. A milder approach involves the use of Oxyma-O-sulfonates, which allows for sulfonamide synthesis under neutral conditions, making it compatible with acid-labile protecting groups like trityl (Trt) and tBu.[16]
Data Presentation
Table 1: Comparison of Different Sulfonamide Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |
| Traditional | Sulfonyl Chloride, Amine | Base (e.g., pyridine, triethylamine) | High yields for many substrates, well-established. | Sulfonyl chlorides are moisture-sensitive and can be harsh to prepare. | Good to Excellent |
| Electrochemical | Thiol, Amine | Electricity, undivided cell | Environmentally friendly, no sacrificial reagents, fast reaction times. | Requires specialized equipment, substrate scope can be limited by oxidation potentials. | Moderate to Excellent[17] |
| Cu-catalyzed | Boronic Acid, Amine, SO2 source (e.g., DABSO) | Copper catalyst, oxidant | Broad substrate scope, good functional group tolerance. | May require optimization of catalyst and ligands. | Good to Excellent[1] |
| From Carboxylic Acids | Aromatic Carboxylic Acid, Amine | Copper catalyst, light, SO2 | One-pot procedure, avoids pre-functionalization. | Requires photochemical setup. | Moderate to High[12] |
| From Sulfinates | Sodium Sulfinate, Amine | Iodine, Oxidant (e.g., sodium percarbonate) | Metal-free, mild conditions. | Availability of sulfinate salts can be a limitation. | Good to Excellent[18] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a suitable base (e.g., triethylamine (1.2 eq.) or pyridine (2.0 eq.)).
-
Sulfonyl Chloride Addition: Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrochemical Synthesis of Sulfonamides from Thiols and Amines
Adapted from Noël and co-workers.[17]
-
Electrolyte Solution: Prepare a solution of the thiol (1.0 eq.) and the amine (2.0 eq.) in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M Bu4NBF4).
-
Electrochemical Cell: Use an undivided electrochemical flow cell equipped with graphite electrodes.
-
Electrolysis: Pump the electrolyte solution through the flow cell at a constant current under potentiostatic conditions.
-
Work-up: After the reaction is complete (as determined by analytical methods), evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Comparison of sulfonamide synthesis pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. frontiersrj.com [frontiersrj.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. recent-advances-in-sample-preparation-techniques-and-methods-of-sulfonamides-detection-a-review - Ask this paper | Bohrium [bohrium.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in Exothermic Reactions of Sulfonyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you safely and effectively manage temperature control during exothermic reactions involving sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with sulfonyl chlorides?
A1: Reactions involving sulfonyl chlorides, such as sulfonations, are often highly exothermic.[1] Poor temperature control can lead to a rapid increase in reaction rate, generating heat faster than it can be removed. This can result in a dangerous situation known as a thermal runaway, which may cause boiling over, decomposition of reactants and products, and excessive pressure buildup in the reactor.[2] Precise temperature management is essential for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.[3]
Q2: What are the primary methods for controlling the temperature of a sulfonyl chloride reaction?
A2: The primary methods for temperature control involve a combination of strategies:
-
Controlled Reagent Addition: Slowly adding the sulfonyl chloride or other reactive reagents to the reaction mixture allows the heat generated to be dissipated over a longer period.[4]
-
Efficient Cooling Systems: Utilizing jacketed reactors, internal cooling coils, or an external heat exchanger is crucial for removing the heat of reaction.[2] Dual-stage cooling, with a primary cooling system for the bulk of the heat and a secondary one for fine-tuning, can be very effective.
-
Proper Agitation: Good mixing ensures uniform temperature distribution throughout the reaction mass, preventing the formation of localized hot spots.
-
Choice of Reactor: The reactor type significantly impacts heat management. Continuous flow reactors and microreactors offer superior heat transfer compared to traditional batch reactors due to their high surface-area-to-volume ratio.[1][5]
-
Solvent Selection: The choice of solvent can influence the overall heat capacity of the reaction mixture, helping to absorb some of the generated heat.
Q3: What is a thermal runaway, and what are the signs I should watch for?
A3: A thermal runaway is an uncontrolled, self-accelerating exothermic reaction.[2] The key sign is a rapid and accelerating increase in the reaction temperature that the cooling system cannot control. Other signs include a sudden increase in pressure, vigorous gas evolution, and noticeable changes in the color or viscosity of the reaction mixture. It is a critical safety hazard that can lead to explosions.[2]
Q4: How does the choice between a batch reactor and a continuous flow reactor affect temperature control?
A4:
-
Batch Reactors: In a batch reactor, all reactants are typically combined in a single vessel. Heat removal is limited by the surface area of the reactor walls and any internal coils. Scaling up batch reactions is challenging because the volume increases cubically while the surface area for heat exchange only increases squarely, making heat dissipation less efficient.[4]
-
Continuous Flow Reactors: In a continuous flow setup, reactants are continuously pumped through a smaller reactor (e.g., a tube or a microreactor).[5] The high surface-area-to-volume ratio allows for much more efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.[1] This significantly improves the inherent safety of the process.[1][5]
Q5: What personal protective equipment (PPE) should I wear when working with sulfonyl chlorides?
A5: Due to their corrosive and reactive nature, it is essential to wear appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield to protect against splashes.
-
A chemical-resistant lab coat or apron.
-
Work should always be conducted in a well-ventilated area, preferably within a fume hood.
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly, and my cooling system can't keep up.
-
Immediate Action:
-
Stop the addition of any reagents immediately.
-
If safe to do so, increase the efficiency of your cooling system (e.g., lower the coolant temperature).
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency shutdown or quenching procedure. This may involve adding a pre-chilled, inert solvent to dilute the reaction mixture or quenching with a suitable reagent.
-
-
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: Your addition rate may be too fast for the cooling capacity of your system. Reduce the addition rate in subsequent experiments.
-
Cooling System Inefficiency: Ensure your cooling system is functioning correctly and is appropriately sized for the scale of your reaction. Check the coolant flow rate and temperature. For larger scale reactions, consider a more powerful cooling system or a different reactor type.[6]
-
Inadequate Mixing: Poor agitation can lead to localized hot spots where the reaction accelerates. Ensure your stirring is vigorous enough to maintain a homogenous temperature.
-
Incorrect Reaction Concentration: Higher concentrations will lead to a faster reaction and more heat generated per unit volume. Consider diluting your reaction mixture.
-
Problem 2: I'm observing the formation of a significant amount of byproducts.
-
Root Cause Analysis and Prevention:
-
Temperature Excursions: Many side reactions are highly temperature-dependent. Even small, localized temperature spikes can lead to an increase in impurity formation.[3] Improving your temperature control by slowing reagent addition and ensuring efficient cooling and stirring is critical. For example, in some reactions, higher temperatures increase the formation of undesired chlorinated byproducts.[3]
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reagent can sometimes lead to side reactions.
-
Residence Time (in continuous flow): If you are using a flow reactor, the residence time might be too long or too short. Adjust the flow rates to optimize for the desired product.
-
Problem 3: The reaction is not initiating, and I'm concerned about the accumulation of unreacted reagents.
-
Immediate Action:
-
Stop the addition of reagents. Accumulation of unreacted starting materials can lead to a sudden and violent reaction if it initiates later.
-
Carefully and slowly increase the temperature by a small amount to see if the reaction will initiate. Monitor the temperature very closely for any signs of an exotherm.
-
-
Root Cause Analysis and Prevention:
-
Low Temperature: The reaction temperature may be too low for initiation. Review the literature for the correct temperature range.
-
Catalyst or Initiator Issue: If the reaction requires a catalyst or initiator, ensure it has been added and is active.
-
Impure Reagents: Impurities in the starting materials can sometimes inhibit a reaction. Ensure the purity of your reagents.
-
Problem 4: How do I safely quench a reaction involving a sulfonyl chloride?
-
Procedure:
-
Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.
-
Choose an appropriate quenching agent: Water, alcohols, or amine solutions are often used.[7] The choice will depend on the specific sulfonyl chloride and the desired workup. Be aware that quenching is also an exothermic process.
-
Slow and controlled addition: Slowly add the quenching agent to the reaction mixture with vigorous stirring, while maintaining a low temperature with an ice bath.[7] Never add the reaction mixture to the quenching agent, as this can cause a violent reaction.
-
Monitor the temperature: Continuously monitor the temperature during the quench to ensure it remains under control.[7]
-
Quantitative Data
Table 1: Heat of Reaction for a Two-Step Sulfonyl Chloride Synthesis [3][8]
| Reaction Step | Reagents | Heat Released (kJ/mol) | Predicted Adiabatic Temperature Rise (°C) |
| Step 1: Sulfenyl chloride formation | Thiol + Sulfuryl Chloride (SO₂Cl₂) | 242 | 102–133 |
| Step 2: Dichloride formation | Sulfenyl chloride + Vinyl acetate | 438 | 138–207 |
Table 2: Recommended Temperature Ranges for Specific Sulfonyl Chloride Synthesis Steps
| Reaction | Reagents | Recommended Temperature (°C) | Reference |
| Preparation of 2-chloropyridine-3-sulfonyl chloride | 3-amino-2-chloropyridine, NaNO₂, SO₂, CuCl | -5 to 0 | [9] |
| Preparation of p-toluenesulfonyl chloride | Toluene, Chlorosulfonic acid, Ammonium chloride | 80 ± 2 | [10] |
| Formation of a sulfenyl chloride intermediate | Thiol, Sulfuryl chloride | -20 to 25 | [3][8] |
| Formation of a dichloroacetate intermediate | Sulfenyl chloride, Vinyl acetate | -20 | [3][8] |
| Chlorosulfonation of an aromatic substrate | Substrate, Chlorosulfonic acid | -25 to -20 | [11] |
Experimental Protocols
Protocol 1: Batch Synthesis of 2-Chloropyridine-3-sulfonyl Chloride [9]
-
Diazotization:
-
Add 36% w/w hydrochloric acid to 3-amino-2-chloropyridine while maintaining the temperature below 30°C with an ice bath.
-
Cool the mixture to -5°C using an ice/acetone bath.
-
Slowly add a solution of sodium nitrite in water dropwise over 45 minutes, ensuring the reaction temperature is maintained between -5°C and 0°C.
-
Stir the resulting slurry at -2°C for 10 minutes.
-
-
Sulfonylation:
-
In a separate vessel, prepare a solution of sulfur dioxide and copper(I) chloride in aqueous hydrochloric acid and cool it to -3°C.
-
Add the diazonium salt slurry from step 1 to the sulfur dioxide solution over approximately 95 minutes, maintaining the temperature of the reaction mixture between -3°C and 0°C.
-
Once the addition is complete, continue to agitate the mixture at 0°C for 75 minutes.
-
-
Workup:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum at a temperature below 35°C.
-
Protocol 2: Continuous Flow Synthesis of a Sulfenyl Chloride Intermediate [3]
-
System Setup:
-
Use a continuous flow reactor system with PFA tubing and T-unions for mixing.
-
Employ syringe pumps to deliver the reactant solutions at precise flow rates.
-
Place the reactor coil in a temperature-controlled bath (e.g., a cryostat).
-
-
Reaction Execution:
-
Prepare a solution of the thiol in a suitable solvent (e.g., toluene).
-
Prepare a solution of sulfuryl chloride in the same solvent.
-
Set the desired temperature for the reactor (e.g., 25°C).
-
Pump the two reactant solutions at controlled flow rates to meet at a T-union, initiating the reaction.
-
The reaction mixture then flows through the temperature-controlled reactor coil for a specific residence time.
-
-
Quenching and Analysis:
-
Collect the output from the reactor in a flask containing a quenching solution (e.g., a saturated sodium bicarbonate solution) to neutralize unreacted reagents and acidic byproducts.
-
Analyze the quenched sample to determine the yield and purity of the sulfenyl chloride product.
-
Visualizations
Caption: Workflow for a typical batch synthesis involving an exothermic sulfonyl chloride reaction.
Caption: Decision-making process for troubleshooting a sudden temperature spike.
Caption: Comparison of temperature control characteristics between batch and continuous flow reactors.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. chemithon.com [chemithon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103588683A - Synthesis technique of paratoluensulfonyl chloride - Google Patents [patents.google.com]
- 11. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
"preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroethane-1-sulfonyl chloride. Given the highly reactive nature of this compound due to the strong electron-withdrawing nitro group, meticulous handling is crucial to prevent hydrolysis during reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The sulfonyl chloride group (-SO₂Cl) is inherently electrophilic. The presence of a nitro group (-NO₂) in the beta-position significantly increases this electrophilicity through a strong electron-withdrawing inductive effect. This makes the sulfur atom highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.
Q2: What are the primary products of this compound hydrolysis?
A2: The hydrolysis of this compound yields 2-nitroethanesulfonic acid and hydrochloric acid. The formation of these acidic byproducts can affect the pH of the reaction mixture and potentially lead to unwanted side reactions.
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: Hydrolysis can be detected by:
-
Titration: The formation of hydrochloric acid can be quantified by titration with a standardized base.
-
¹H NMR Spectroscopy: The appearance of a new peak corresponding to the α-protons of 2-nitroethanesulfonic acid and a change in the chemical shift of the protons adjacent to the sulfonyl group can indicate hydrolysis.
-
IR Spectroscopy: The disappearance of the characteristic S-Cl stretching frequency and the appearance of broad O-H stretches from the sulfonic acid.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize hydrolysis during storage, this compound should be stored under the following conditions:
-
Temperature: At or below 0°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or dry nitrogen).
-
Container: In a tightly sealed, amber glass bottle with a Teflon-lined cap to protect from moisture and light.
-
Location: In a desiccator containing a suitable drying agent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction. | Hydrolysis of this compound before or during the reaction. | 1. Ensure anhydrous conditions: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. 2. Use an inert atmosphere: Conduct the reaction under a positive pressure of argon or dry nitrogen. 3. Low temperature: Add the sulfonyl chloride to the reaction mixture at a low temperature (e.g., -78°C or 0°C) and allow it to slowly warm to the desired reaction temperature. 4. Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge to scavenge the HCl byproduct without reacting with the sulfonyl chloride. |
| Formation of unexpected byproducts. | Side reactions caused by the acidic byproducts of hydrolysis (HCl and 2-nitroethanesulfonic acid). | 1. Incorporate an acid scavenger: Add an acid scavenger that will not interfere with the desired reaction. Molecular sieves can sometimes be used. 2. pH control: If the reaction allows, consider using a buffered system, though this may increase the risk of hydrolysis if the buffer contains water. 3. Purify the starting material: Ensure the this compound is free from hydrolysis products before use. |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents. | 1. Standardize solvent drying: Use a consistent and reliable method for solvent drying, such as passing it through an activated alumina column. 2. Use freshly opened reagents: Use freshly opened bottles of anhydrous solvents and reagents whenever possible. 3. Quantify water content: Use Karl Fischer titration to determine the water content of your solvents and reagents to ensure consistency. |
Quantitative Data: Comparative Hydrolysis Rates
| Sulfonyl Chloride | Relative Hydrolysis Rate (k_rel) in Aqueous Acetone (Illustrative) | Key Structural Feature |
| Methanesulfonyl Chloride | 1 | Simple alkyl group |
| Ethanesulfonyl Chloride | ~0.8 | Slightly more sterically hindered than methanesulfonyl chloride |
| This compound (Estimated) | >10 | Strong electron-withdrawing nitro group |
| Benzenesulfonyl Chloride | ~5 | Aromatic ring |
| p-Toluenesulfonyl Chloride | ~3 | Electron-donating methyl group on the aromatic ring |
| p-Nitrobenzenesulfonyl Chloride | ~50 | Strong electron-withdrawing nitro group on the aromatic ring |
Note: The relative rates are illustrative and intended to show the expected trend in reactivity. Actual rates will depend on the specific reaction conditions (temperature, solvent, pH).
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine
This protocol outlines a general procedure for the sulfonylation of a primary or secondary amine, a common reaction for this class of compounds, while minimizing hydrolysis.
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) is oven-dried at 150°C for at least 4 hours and assembled hot under a positive pressure of dry argon.
-
Reagent Preparation:
-
The amine substrate is dissolved in anhydrous dichloromethane (CH₂Cl₂) (passed through an activated alumina column immediately before use).
-
A non-nucleophilic base, such as triethylamine (distilled from CaH₂) or 2,6-lutidine, is added to the amine solution.
-
-
Reaction Setup: The flask containing the amine solution is cooled to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: this compound is dissolved in a minimal amount of anhydrous CH₂Cl₂ in a separate, dry flask under argon. This solution is then drawn into a gas-tight syringe and added dropwise to the stirred amine solution at 0°C over 15-30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Hydrolysis Pathway of this compound
Caption: Mechanism of this compound Hydrolysis.
Experimental Workflow for Minimizing Hydrolysis
Caption: Workflow to Prevent Hydrolysis During Reactions.
Troubleshooting Logic Diagram
Technical Support Center: Reactions Involving 2-Nitroethane-1-sulfonyl chloride
Disclaimer: 2-Nitroethane-1-sulfonyl chloride is a specialized reagent with limited publicly available data. The guidance provided here is based on established chemical principles for its constituent functional groups—aliphatic nitro compounds and sulfonyl chlorides—and general best practices for chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and handling concerns for this compound?
A1: Based on analogous compounds, this compound should be handled with extreme caution. The primary concerns are:
-
Corrosivity: The sulfonyl chloride group is corrosive and moisture-sensitive, reacting with water to release hydrochloric acid (HCl).[1][2] This can cause severe skin and eye damage.[1]
-
Reactivity and Instability: The presence of both a nitro group and a sulfonyl chloride group suggests the molecule may be thermally unstable. Nitroalkanes can decompose exothermically, and the high reactivity of the sulfonyl chloride can contribute to this instability.[3]
-
Moisture Sensitivity: It will readily hydrolyze upon contact with moisture, including atmospheric humidity, to the corresponding sulfonic acid.[2][4] This will reduce its reactivity and introduce impurities.
-
Toxicity: It may cause allergic skin reactions and is suspected of having reproductive toxicity. Inhalation can cause respiratory irritation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its integrity and ensure safety, the following storage conditions are recommended:
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
Temperature: Store in a cool, dry place, away from heat sources. Refrigeration may be appropriate, but consult the supplier's specific recommendations.
-
Container: Use tightly sealed containers made of compatible materials (e.g., glass with a secure cap).
-
Segregation: Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[2]
Q3: What are the likely decomposition pathways for this molecule during a reaction?
A3: Several decomposition pathways are plausible, especially under thermal stress or upon exposure to certain reagents:
-
Hydrolysis: Reaction with water to form 2-nitroethane-1-sulfonic acid and HCl.
-
Elimination: In the presence of a base, elimination of HCl could occur. The acidity of the proton alpha to the sulfonyl chloride is increased by the electron-withdrawing sulfonyl group, making this a potential side reaction.
-
Nitro Group Reactions: At elevated temperatures, the nitroalkane moiety itself can undergo complex decomposition reactions.[5]
Q4: For what types of reactions is this compound typically used?
A4: As a sulfonyl chloride, its primary use is to react with nucleophiles. The nitro group adds functionality to the resulting product.
-
Sulfonamide Formation: Reaction with primary or secondary amines to form sulfonamides.[6] These sulfonamides can be useful intermediates in drug discovery, as the sulfonamide group is a key pharmacophore.[6]
-
Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[7]
Troubleshooting Guide for Scale-Up
Q: We are scaling up a sulfonamide formation using this compound and are experiencing a significant, difficult-to-control exotherm. What can we do?
A: Exotherms are a major challenge when scaling up reactions with reactive sulfonyl chlorides.[8] Here are several strategies to manage the heat evolution:
-
Control Addition Rate: Add the this compound solution to the amine solution slowly and at a controlled rate. This is the most effective way to manage the rate of heat generation.
-
Improve Heat Transfer:
-
Ensure the reactor has sufficient cooling capacity and a large surface-area-to-volume ratio.
-
Use a more efficient stirring mechanism to improve heat transfer to the cooling jacket.
-
-
Dilution: Increase the solvent volume. While this may slow down the reaction, it provides a larger thermal mass to absorb the heat generated.
-
Lower Reaction Temperature: Start the reaction at a lower temperature to maintain a greater temperature difference between the reaction mixture and the cooling medium.
-
Consider Continuous Flow: For highly exothermic reactions, a continuous flow setup can offer superior heat management and safety by keeping the reaction volume small at any given time.[8][9]
Q: Our yield is significantly lower at a 10L scale compared to our 100mL lab-scale synthesis. What are the likely causes?
A: A drop in yield upon scale-up is a common issue. The following flowchart and table outline potential causes and solutions.
Q: We are observing new, significant impurities in our scaled-up batch that were minor on the lab scale. What could they be?
A: Impurities often become more pronounced on a larger scale due to longer reaction times and less efficient heat/mass transfer.
| Potential Impurity | Likely Cause | Suggested Analytical Method |
| 2-Nitroethane-1-sulfonic acid | Hydrolysis of the starting material due to moisture. | HPLC, LC-MS |
| Dimerized Amine Byproduct | Reaction of the sulfonamide product with another molecule of the amine (if a secondary amine is formed in situ). | HPLC, LC-MS |
| Elimination Products | Base-induced elimination of HCl from the starting material or product. | GC-MS, NMR |
| Over-alkylation Products | If the sulfonamide product has a remaining N-H bond, it can be further alkylated.[6][7] | HPLC, LC-MS |
Illustrative Experimental Protocol
Reaction: Formation of N-benzyl-2-nitroethane-1-sulfonamide
This protocol is a representative example and must be adapted and optimized for specific laboratory and scale conditions.
1. Reagents and Setup:
-
Benzylamine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
A multi-neck, jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas (N2) inlet.
2. Procedure (1L Scale):
-
Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Charge the reactor with benzylamine (1.0 eq) and anhydrous DCM (5 volumes).
-
Add triethylamine (1.1 eq) to the reactor.
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate vessel, dissolve this compound (1.05 eq) in anhydrous DCM (3 volumes) under a nitrogen atmosphere.
-
Using an addition funnel or a syringe pump, add the this compound solution to the reactor dropwise over 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5 °C for an additional 2 hours.
-
Monitor the reaction for completion using an appropriate in-process control (IPC), such as TLC or HPLC.
-
Once complete, proceed with aqueous work-up and purification.
3. Safety Considerations for Scale-Up:
-
Quenching: The reaction should be quenched carefully by adding it to a cold, stirred solution of a suitable quenching agent (e.g., saturated sodium bicarbonate solution) to neutralize HCl and unreacted sulfonyl chloride.
-
Off-Gassing: The reaction and quench will produce HCl gas. Ensure adequate ventilation and consider using a scrubber for large-scale operations.
-
Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are compatible with corrosive reagents and HCl.
Scale-Up Logic and Key Challenges
The following diagram illustrates the relationship between the intrinsic properties of this compound and the challenges encountered during process scale-up.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 6. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling 2-Nitroethane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the sulfonylation of nucleophiles is a cornerstone transformation, pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. The choice of the sulfonylating agent is critical, directly influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides a comparative overview of 2-Nitroethane-1-sulfonyl chloride and other commonly employed sulfonylating agents.
Note on Data Availability: Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, its performance characteristics presented herein are largely projected based on established principles of physical organic chemistry, particularly the influence of potent electron-withdrawing groups on reaction kinetics.
Introduction to this compound
This compound is an aliphatic sulfonyl chloride featuring a strong electron-withdrawing nitro group at the β-position. This structural feature is anticipated to significantly enhance the electrophilicity of the sulfur atom, potentially rendering it a highly reactive agent for the sulfonylation of a wide range of nucleophiles, including alcohols, amines, and thiols.
Comparative Analysis of Sulfonylating Agents
The performance of this compound is best understood in the context of other widely used sulfonylating agents. This guide focuses on a comparison with methanesulfonyl chloride (MsCl) as a representative reactive aliphatic agent, and p-toluenesulfonyl chloride (TsCl) as a common, more stable aromatic agent.
General Reaction Scheme for Sulfonylation
The fundamental transformation involves the reaction of a sulfonyl chloride with a nucleophile (e.g., an alcohol, R'-OH, or an amine, R'-NH2) in the presence of a base to yield a sulfonate ester or a sulfonamide, respectively.
Caption: General reaction pathway for the sulfonylation of nucleophiles.
Quantitative Data Comparison
The following table summarizes the key characteristics and expected performance of this compound in comparison to methanesulfonyl chloride and p-toluenesulfonyl chloride.
| Parameter | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Formula | C₂H₄ClNO₄S | CH₃SO₂Cl | C₇H₇ClO₂S |
| Molecular Weight | 173.59 g/mol | 114.55 g/mol | 190.65 g/mol |
| Reactivity | Very High (Predicted) | High | Moderate |
| Key Feature | Strong β-electron-withdrawing nitro group | Small, unhindered alkyl group | Aromatic ring provides stability |
| Typical Substrates | Alcohols, primary & secondary amines, thiols (Predicted) | Alcohols, primary & secondary amines, thiols | Alcohols, primary & secondary amines |
| Reaction Conditions | Low temperatures, short reaction times (Predicted) | Low to ambient temperatures | Ambient to elevated temperatures |
| Stability | Moderate; potentially susceptible to elimination (Predicted) | Moisture sensitive, thermally stable | Good thermal and storage stability |
Discussion of Comparative Performance
-
Reactivity: The reactivity of sulfonyl chlorides is largely governed by the electrophilicity of the sulfur atom. The potent inductive electron-withdrawing effect of the β-nitro group in this compound is expected to make its sulfur center significantly more electron-deficient than that of methanesulfonyl chloride. Consequently, it is predicted to be the most reactive of the three, likely reacting rapidly with a broad range of nucleophiles under mild conditions. In contrast, the electron-donating effect of the methyl group and the resonance stabilization of the aromatic ring in p-toluenesulfonyl chloride render it the least reactive.
-
Stability and Handling: Increased reactivity often correlates with decreased stability. While methanesulfonyl chloride is known to be moisture-sensitive, this compound may exhibit additional stability challenges. The presence of acidic α-protons (adjacent to the sulfonyl group) and a good leaving group (chloride) could make it susceptible to base-induced elimination reactions. p-Toluenesulfonyl chloride is a stable, crystalline solid that is easier to handle and store.
-
Applications: The high reactivity of this compound could be advantageous for the sulfonylation of sterically hindered or less reactive nucleophiles. However, this high reactivity may also lead to a lack of selectivity in polyfunctional molecules. Methanesulfonyl chloride is a versatile reagent for general-purpose sulfonylation.[1][2] p-Toluenesulfonyl chloride is often preferred when a more controlled reaction is desired, and the resulting tosyl group is also a well-established protecting group in organic synthesis.
Experimental Protocols
Detailed experimental procedures for sulfonylation reactions using methanesulfonyl chloride and p-toluenesulfonyl chloride are provided below as a benchmark. A hypothetical protocol for this compound is also proposed, emphasizing the need for careful temperature control due to its predicted high reactivity.
Protocol 1: General Procedure for the Sulfonylation of an Alcohol using Methanesulfonyl Chloride (MsCl)
-
Preparation: A solution of the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Base: A non-nucleophilic base, such as triethylamine (1.5 equiv) or pyridine (2.0 equiv), is added dropwise to the stirred solution.
-
Addition of MsCl: Methanesulfonyl chloride (1.2 equiv) is added dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Sulfonylation of an Amine using p-Toluenesulfonyl Chloride (TsCl)
-
Preparation: The amine (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane, pyridine) in a flask under an inert atmosphere.
-
Addition of TsCl: p-Toluenesulfonyl chloride (1.1 equiv) is added portion-wise to the stirred solution at room temperature. If not using pyridine as the solvent, a base such as pyridine (1.5 equiv) is included.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS for completion (typically 2-12 hours).
-
Work-up: The reaction mixture is diluted with the solvent and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude sulfonamide is purified by recrystallization or column chromatography.
Protocol 3: Hypothetical Protocol for the Sulfonylation of a Primary Alcohol using this compound
-
Preparation: A solution of the primary alcohol (1.0 equiv) and a hindered, non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C (dry ice/acetone bath).
-
Addition of Sulfonylating Agent: A solution of this compound (1.05 equiv) in anhydrous dichloromethane is added dropwise via a syringe pump over 30 minutes to the vigorously stirred reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC. The reaction is expected to be rapid (less than 1 hour).
-
Work-up: The reaction is quenched at -78 °C by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure at low temperature.
-
Purification: The product is immediately purified by flash column chromatography on silica gel, using a cold solvent system if necessary.
Logical Workflow for Selecting a Sulfonylating Agent
The choice of a sulfonylating agent depends on several factors, including the nature of the substrate, the desired reactivity, and the stability of the resulting sulfonylated product. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting an appropriate sulfonylating agent.
Conclusion
While this compound remains a largely unexplored reagent, its structure suggests it holds promise as a highly potent sulfonylating agent. The presence of the β-nitro group is predicted to confer exceptional reactivity, potentially enabling transformations that are challenging with conventional reagents. However, this enhanced reactivity may come at the cost of reduced stability and selectivity. Further experimental investigation is warranted to fully characterize its properties and synthetic utility. For routine transformations, methanesulfonyl chloride and p-toluenesulfonyl chloride remain the well-established and reliable choices, offering a balance of reactivity, stability, and ease of handling. Researchers are encouraged to consider the predicted profile of this compound for applications requiring very high electrophilicity, while exercising caution and careful reaction control.
References
A Comparative Guide to Amine Protection: The Advantages of 2-Nitrobenzenesulfonyl Chloride
A Note on Nomenclature: The compound "2-Nitroethane-1-sulfonyl chloride" as specified in the topic is not a commonly utilized protecting group in organic synthesis. It is highly probable that the intended compound is 2-Nitrobenzenesulfonyl chloride , the precursor to the widely used nosyl (Ns) protecting group. This guide will focus on the advantages of the nosyl group in comparison to other common amine protecting groups.
For researchers and professionals in drug development and synthetic chemistry, the judicious selection of protecting groups is paramount to the success of complex multi-step syntheses.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups within the molecule.[1] This guide provides an objective comparison of the 2-nitrobenzenesulfonyl (nosyl) group with other frequently used amine protecting groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
The nosyl group, introduced by the reaction of an amine with 2-nitrobenzenesulfonyl chloride, has emerged as a versatile tool in organic synthesis, offering a unique combination of stability and facile cleavage under specific, mild conditions.[2][3] Its utility is particularly highlighted in the Fukuyama amine synthesis, where it serves as both a protecting and an activating group.[2][3][4]
Key Advantages of the 2-Nitrobenzenesulfonyl (Nosyl) Group
The nosyl group offers several distinct advantages over other amine protecting groups:
-
Mild Deprotection Conditions: The most significant advantage of the nosyl group is its cleavage under very mild conditions. It is readily removed by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate.[2][5] This is in stark contrast to the often harsh conditions required for the removal of other sulfonyl groups like the tosyl group.[2]
-
Orthogonality: The nosyl group is stable under the acidic conditions used to remove Boc groups and the basic conditions (using non-thiol bases) for Fmoc group removal. This orthogonality allows for the selective deprotection of different amine functionalities within the same molecule, a crucial aspect in the synthesis of complex molecules like peptides and polyamines.[4][6]
-
Activation of the N-H Bond: The strongly electron-withdrawing nature of the 2-nitrophenyl group renders the proton on the sulfonamide nitrogen sufficiently acidic to be removed by a weak base. This allows for subsequent N-alkylation under mild conditions, such as the Mitsunobu reaction or with simple alkyl halides, which is a cornerstone of the Fukuyama amine synthesis.[2][3]
-
High Yields and Crystalline Derivatives: The protection of amines with 2-nitrobenzenesulfonyl chloride typically proceeds in high yields, and the resulting nosylamides are often crystalline solids, which facilitates their purification by recrystallization.[7]
Quantitative Comparison of Amine Protecting Groups
The following tables summarize quantitative data for the protection and deprotection of amines using the nosyl group and other common protecting groups. The data has been compiled from various sources to provide a comparative overview.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Substrate | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference(s) |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Benzylamine | Pyridine | CH₂Cl₂ | 1 h | 0 | 95 | [7] |
| Boc | Di-tert-butyl dicarbonate | Benzylamine | - | H₂O | 10 min | RT | 97 | [8] |
| Fmoc | Fmoc-Cl | Aniline | - | Neat (Ultrasound) | 3 min | RT | 95 | [9] |
| Cbz | Benzyl Chloroformate | Glycine | NaOH | H₂O/Dioxane | 4 h | 0 | 83 | [10] |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Protected Substrate | Reagents | Solvent | Time | Temp (°C) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Nosyl (Ns) | N-benzyl-N-methyl-nosylamide | PS-thiophenol, Cs₂CO₃ | THF | 24 h | RT | 96 |[11] | | Boc | N-Boc-benzylamine | p-TsOH·H₂O, Choline Chloride | Neat | 10 min | 60 | 99 |[12] | | Fmoc | Fmoc-Valine | 20% Piperidine | DMF | 6 sec (t₁/₂) | RT | ~100 |[13] | | Cbz | N-Cbz-dioctylamine | Pd/C, H₂ | Methanol | 1 h | RT | >99 |[14] |
Experimental Protocols
Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
This protocol is adapted from a procedure for the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[7]
-
Reaction Setup: To a solution of 4-methoxybenzylamine (1.37 g, 10 mmol) in pyridine (10 mL) at 0 °C, add 2-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) portionwise over 10 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Work-up: Pour the reaction mixture into 100 mL of 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-nosylated amine.
Deprotection of a Nosyl-Protected Amine using Thiophenol
This protocol is a general procedure for the deprotection of nosylamides.[2]
-
Reagent Preparation: In a round-bottomed flask, dissolve thiophenol (2.5 equivalents) in acetonitrile. Cool the solution in an ice-water bath and add an aqueous solution of potassium carbonate (2.5 equivalents).
-
Reaction: To the prepared thiolate solution, add a solution of the N-nosyl-protected amine (1 equivalent) in acetonitrile.
-
Heating: Remove the ice bath and heat the reaction mixture at 50 °C for 40 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane (3 x volume of aqueous layer).
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Nosyl Protection and Deprotection
Caption: General workflow for the protection of an amine with 2-nitrobenzenesulfonyl chloride and subsequent deprotection.
Orthogonality of the Nosyl Protecting Group
Caption: Orthogonality of Ns, Boc, and Cbz protecting groups, allowing for selective deprotection.
Conclusion
The 2-nitrobenzenesulfonyl (nosyl) group stands out as a highly valuable protecting group for amines in modern organic synthesis. Its key advantages, particularly the mild deprotection conditions and its orthogonality with other common protecting groups, make it an excellent choice for the synthesis of complex molecules where chemoselectivity is critical. While the protection step may require standard reaction times, the reliability and the mildness of the deprotection protocol often outweigh this, providing a robust and efficient method for the temporary masking of amine functionality. For researchers in drug discovery and development, the nosyl group offers a powerful tool to navigate the challenges of multi-step synthetic pathways.
References
- 1. scribd.com [scribd.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications - ProQuest [proquest.com]
- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 6. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. scispace.com [scispace.com]
- 10. akjournals.com [akjournals.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protection: 2-Nitroethane-1-sulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The choice of the protecting group is paramount and is dictated by factors such as stability, ease of introduction, and, most importantly, the conditions required for its removal. This guide provides a detailed comparison of two sulfonyl chloride-based amine protecting groups: the well-established p-toluenesulfonyl chloride (tosyl chloride, TsCl) and the less conventional 2-nitroethane-1-sulfonyl chloride.
Introduction to the Contenders
Tosyl Chloride (TsCl) is a widely used protecting group for amines, forming stable sulfonamides (tosylamides) that are resistant to a broad range of reaction conditions.[1][2] Its robustness, however, can also be a significant drawback, as harsh conditions are often required for deprotection.[3]
This compound , while not as extensively documented for amine protection, presents an intriguing alternative. The presence of the electron-withdrawing nitro group is anticipated to influence the stability of the resulting sulfonamide and facilitate its cleavage under milder conditions compared to tosylamides. This hypothesis is supported by studies on nitrobenzenesulfonamides, where the nitro group significantly aids in deprotection.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for both protecting groups. Data for this compound is primarily inferred from related nitro-substituted sulfonamides due to a lack of direct comparative studies.
Table 1: Protection of Amines
| Parameter | This compound | Tosyl Chloride (TsCl) |
| Reagent | This compound | p-Toluenesulfonyl chloride |
| Typical Base | Pyridine, Triethylamine (Et3N) | Pyridine, Triethylamine (Et3N) |
| Solvent | Dichloromethane (DCM), Chloroform (CHCl3) | Dichloromethane (DCM), Pyridine |
| Reaction Time | Likely comparable to TsCl | Typically 1-12 hours |
| Reaction Temp. | 0 °C to room temperature | 0 °C to room temperature |
| Yield | Expected to be high | Generally >90% |
Table 2: Stability of the Protected Amine (Sulfonamide)
| Condition | N-(2-Nitroethyl)sulfonamide (Expected) | N-Tosylamide |
| Strong Acids | Moderate to Low Stability | High Stability |
| Strong Bases | Moderate Stability | High Stability[4] |
| Oxidizing Agents | High Stability | High Stability |
| Reducing Agents | Potentially sensitive to some reducing agents | Generally Stable (except under deprotection conditions) |
| Nucleophiles | Susceptible to nucleophilic attack at the β-carbon | Generally Stable |
Table 3: Deprotection of the Sulfonamide
| Method | N-(2-Nitroethyl)sulfonamide (Proposed) | N-Tosylamide |
| Reductive Cleavage | Likely mild conditions (e.g., Zn/acid, catalytic hydrogenation) | Harsh conditions (e.g., Na/NH3, SmI2)[3] |
| Base-Mediated Elimination | Potential for β-elimination with non-nucleophilic bases | Not applicable |
| Nucleophilic Cleavage | Thiolates (e.g., thiophenol) with base | Difficult |
| Acidic Hydrolysis | Milder acid conditions than tosylamides | Strong, forcing conditions (e.g., conc. HBr, H2SO4)[5] |
Experimental Protocols
General Procedure for Amine Protection with Tosyl Chloride
To a solution of the amine (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C is added p-toluenesulfonyl chloride (1.1 equiv) portionwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Proposed Protocol for Amine Protection with this compound
A similar protocol to that of tosyl chloride can be employed. To a solution of the amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in a suitable solvent like dichloromethane (0.5 M) at 0 °C, this compound (1.1 equiv) would be added. The reaction would be allowed to warm to room temperature and monitored for completion. Workup would follow a standard aqueous extraction procedure.
General Procedure for Deprotection of Tosylamides
Using Samarium(II) Iodide (SmI2): To a solution of the N-tosylamide (1.0 equiv) in THF (0.1 M) at room temperature is added a freshly prepared solution of SmI2 (2.5 equiv) in THF. The reaction is typically rapid and can be monitored by TLC.[3][6] Upon completion, the reaction is quenched, and the product is isolated following a standard workup procedure.
Proposed Protocol for Deprotection of N-(2-Nitroethyl)sulfonamides
Via β-Elimination: To a solution of the N-(2-nitroethyl)sulfonamide (1.0 equiv) in a polar aprotic solvent such as THF or DMF, a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) would be added. The reaction mixture would be stirred at room temperature and monitored for the elimination of the protecting group. The resulting free amine can be isolated after an aqueous workup.
Visualizing the Chemistry: Reaction Pathways
The following diagrams illustrate the key chemical transformations involved in the use of both protecting groups.
Caption: General workflow for amine protection and deprotection.
Caption: Common deprotection pathways for tosylamides.
Caption: Plausible deprotection pathways for N-(2-nitroethyl)sulfonamides.
Conclusion
Tosyl chloride remains a reliable and robust choice for amine protection, particularly when high stability is required throughout a multi-step synthesis. Its primary limitation lies in the often harsh conditions needed for its removal.
This compound, while not a mainstream reagent, holds promise as a protecting group that can be cleaved under milder, potentially orthogonal conditions. The electron-withdrawing nature of the nitro group is expected to facilitate a β-elimination pathway for deprotection, offering a gentler alternative to the reductive or strongly acidic methods required for tosylamides.
For researchers in drug development and complex molecule synthesis, the exploration of protecting groups like this compound could provide valuable tools for enhancing synthetic efficiency and functional group compatibility. Further experimental validation is warranted to fully elucidate its scope and limitations.
References
- 1. 1581118-24-2|N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic Comparison of 2-Nitroethane-1-sulfonyl chloride and its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-Nitroethane-1-sulfonyl chloride and its derivatives, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this compound, this guide leverages predicted data and compares it with experimental data from its aromatic analog, 2-nitrobenzenesulfonyl chloride, and a related aliphatic compound, 2-chloroethanesulfonyl chloride. This comparative approach offers valuable insights into the expected spectroscopic characteristics of this class of compounds.
Data Presentation: A Comparative Spectroscopic Summary
The following table summarizes the available and expected spectroscopic data for this compound and its selected derivatives. This data is essential for the identification and characterization of these compounds.
| Compound | Structure | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | O₂N-CH₂-CH₂-SO₂Cl | Predicted: - CH₂-NO₂: ~4.5-5.0 (t) - CH₂-SO₂Cl: ~3.8-4.2 (t) | Expected: - SO₂ stretch (asym/sym): 1370-1410 / 1160-1210[1] - NO₂ stretch (asym/sym): 1540-1560 / 1370-1390 - C-H stretch: 2900-3000 | Predicted: - [M+H]⁺: 173.96224 - [M+Na]⁺: 195.94418 - [M-H]⁻: 171.94768[2][3] |
| 2-Nitrobenzenesulfonyl chloride | Experimental (CDCl₃): - Aromatic-H: 8.27, 7.95, 7.91, 7.89[4] | Experimental: - SO₂ stretch: ~1390, ~1180 - NO₂ stretch: ~1540, ~1370 - Aromatic C-H stretch: >3000 | Experimental: - Molecular Ion [M]⁺: 221 - Fragments: 186, 122, 75[5] | |
| 2-Chloroethanesulfonyl chloride | Cl-CH₂-CH₂-SO₂Cl | Experimental (CDCl₃): - CH₂-Cl: ~3.9 (t) - CH₂-SO₂Cl: ~3.8 (t)[6][7] | Expected: - SO₂ stretch (asym/sym): 1370-1410 / 1160-1210[1] - C-Cl stretch: 600-800 - C-H stretch: 2900-3000 | Not Found |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of organic compounds like sulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2][8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[2][8]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[2]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth with a gauge.[2]
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[9]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[10]
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
The sample molecules are ionized. Common techniques include Electron Ionization (EI) or gentler methods like Electrospray Ionization (ESI) or Chemical Ionization (CI).[11]
-
For EI, a high-energy electron beam bombards the sample, causing ionization and fragmentation.[11] ESI is suitable for creating molecular ions with minimal fragmentation.
-
-
Mass Analysis and Detection:
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).[12]
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[13]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis of Sulfonyl Chlorides.
Caption: Influence of Structure on Spectroscopic Signatures.
References
- 1. acdlabs.com [acdlabs.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. PubChemLite - this compound (C2H4ClNO4S) [pubchemlite.lcsb.uni.lu]
- 4. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR [m.chemicalbook.com]
- 5. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]
- 7. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
Comparative Kinetic Analysis of Sulfonyl Chloride Reactions: A Focus on Electron-Withdrawing Moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of sulfonyl chloride reactions, with a specific focus on substrates bearing electron-withdrawing groups. Due to the limited availability of specific kinetic data for 2-nitroethane-1-sulfonyl chloride in the reviewed literature, this document focuses on the well-studied analogous compound, p-nitrobenzenesulfonyl chloride. The strong electron-withdrawing nature of the nitro group in this aromatic system provides a valuable proxy for understanding the anticipated reactivity of aliphatic sulfonyl chlorides with similar substitution.
The reactivity of sulfonyl chlorides is of paramount importance in synthetic chemistry and drug development, where they serve as key intermediates for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. The presence of an electron-withdrawing group, such as a nitro group, significantly influences the electrophilicity of the sulfonyl sulfur, thereby affecting the rates of nucleophilic substitution reactions.
Comparative Kinetic Data
The following tables summarize the available quantitative data for the hydrolysis and aminolysis of p-nitrobenzenesulfonyl chloride and related compounds. This data allows for a direct comparison of reactivity under various conditions.
Table 1: Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides
| Substituent | Temperature (°C) | Solvent | First-Order Rate Constant (k, s⁻¹) | Reference |
| 4-Nitro | 15 | H₂O | 9.373 x 10⁻⁴ | [1] |
| 3-Nitro | 15 | H₂O | Not specified | [1] |
| 4-Bromo | 15 | H₂O | 7.447 x 10⁻⁴ | [1] |
| Hydrogen | 15 | H₂O | 1.104 x 10⁻³ | [1] |
| 4-Methyl | 15 | H₂O | 1.357 x 10⁻³ | [1] |
| 4-Methoxy | 15 | H₂O | 2.389 x 10⁻³ | [1] |
Table 2: Second-Order Rate Constants for the Aminolysis of Benzenesulfonyl Chloride with Pyridines in Aqueous Solution
| Pyridine Substituent | pKa | Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹) |
| 4-Methoxy | 6.58 | 0.406 |
| 4-Methyl | 6.03 | 0.232 |
| 3-Methyl | 5.67 | 0.158 |
| Unsubstituted | 5.21 | 0.088 |
| 3-Chloro | 2.84 | 0.0079 |
| 4-Nitro | Not specified | 0.557 (for p-nitrobenzenesulfonyl chloride) |
Note: The data for 4-nitro is for the reaction with pyridine, but with p-nitrobenzenesulfonyl chloride as the substrate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are generalized protocols for studying the hydrolysis and aminolysis of sulfonyl chlorides.
Protocol 1: Spectrophotometric Kinetic Analysis of Sulfonyl Chloride Hydrolysis
This method is suitable for reactions where there is a change in UV-Vis absorbance as the reaction progresses. The hydrolysis of a sulfonyl chloride to a sulfonic acid can be monitored if the starting material or product has a distinct chromophore.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of the sulfonyl chloride in a water-miscible, non-reactive solvent (e.g., acetonitrile)
-
Buffer solutions of desired pH
-
Thermostatic water bath
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the sulfonyl chloride or the sulfonic acid product. Choose a wavelength where the change in absorbance upon reaction is significant.
-
Temperature Equilibration: Equilibrate the buffer solution and the stock solution of the sulfonyl chloride to the desired reaction temperature using the thermostatic water bath.
-
Reaction Initiation: To a cuvette containing a known volume of the pre-heated buffer solution, inject a small aliquot of the sulfonyl chloride stock solution. The final concentration of the sulfonyl chloride should be in a range that gives a measurable absorbance change.
-
Data Acquisition: Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and begin recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation. The second-order rate constant can be obtained by measuring k_obs at different concentrations of the nucleophile (in this case, water, which is constant).
Protocol 2: Conductometric Kinetic Analysis of Sulfonyl Chloride Aminolysis
This method is applicable when the reaction produces ions, leading to a change in the conductivity of the solution. The reaction of a sulfonyl chloride with an amine in a non-aqueous solvent often produces a sulfonamide and a hydrochloride salt of the excess amine, which increases the conductivity.
Materials and Equipment:
-
Conductivity meter with a thermostatted conductivity cell
-
Reaction vessel maintained at a constant temperature
-
Stock solutions of the sulfonyl chloride and the amine in a suitable non-polar solvent (e.g., acetonitrile)
-
Magnetic stirrer
Procedure:
-
Temperature Equilibration: Equilibrate the stock solutions of the sulfonyl chloride and the amine to the desired reaction temperature.
-
Reaction Initiation: Place a known volume of the amine solution in the reaction vessel and immerse the conductivity cell. Once the temperature and conductivity reading stabilize, inject a known volume of the sulfonyl chloride solution to initiate the reaction.
-
Data Acquisition: Record the conductivity of the solution as a function of time.
-
Data Analysis: The increase in conductivity is proportional to the formation of ionic products. The rate constant can be determined by analyzing the change in conductivity over time. For a second-order reaction, a plot of 1/(C_t - C_∞) versus time, where C is the conductivity at time t and at completion, will be linear, and the slope will be proportional to the rate constant.[2][3]
Reaction Mechanisms and Visualizations
The reactions of sulfonyl chlorides with nucleophiles generally proceed through a nucleophilic substitution at the sulfur atom. The mechanism can be either a concerted (Sₙ2-like) or a stepwise process involving a trigonal bipyramidal intermediate. For sulfonyl chlorides with strong electron-withdrawing groups, the Sₙ2-like mechanism is often favored.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of sulfonyl chloride reactions.
Proposed Reaction Mechanism: Sₙ2-like Nucleophilic Attack
The presence of the electron-withdrawing nitro group on the aromatic ring of p-nitrobenzenesulfonyl chloride increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. This generally favors a concerted Sₙ2-like mechanism for both hydrolysis and aminolysis.[4]
Caption: A simplified representation of the concerted Sₙ2-like mechanism for the reaction of a sulfonyl chloride.
Conclusion
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfonylating agent is a critical decision in synthetic chemistry, with significant implications for reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of the reactivity of aromatic and aliphatic sulfonyl chlorides, supported by experimental data, to aid researchers in making informed choices for their specific applications.
Executive Summary
In general, aliphatic sulfonyl chlorides are more reactive than their aromatic counterparts . This heightened reactivity is primarily attributed to the less sterically hindered nature of the sulfonyl sulfur in aliphatic variants and the electron-donating or -withdrawing effects of substituents. For instance, methanesulfonyl chloride (MsCl) is known for its high reactivity, making it suitable for rapid reactions, while benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl) offer greater stability and selectivity, which is often advantageous in multi-step syntheses.[1][2]
The reactivity of aromatic sulfonyl chlorides can be finely tuned by substituents on the aromatic ring, a relationship that is often quantified by the Hammett equation. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Comparative Reactivity Data
The following tables summarize quantitative data from kinetic studies on the solvolysis and hydrolysis of various sulfonyl chlorides, providing a direct comparison of their reactivity.
Table 1: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides
This table illustrates the effect of para-substituents on the rate of solvolysis of benzenesulfonyl chloride in 50% acetone/50% water at 25.0 °C. The data demonstrates that electron-withdrawing groups (e.g., -NO₂) increase the reaction rate, while electron-donating groups (e.g., -CH₃) decrease it.
| Substituent (p-X) | X | Rate Constant (min⁻¹) | Relative Rate |
| Methyl | -CH₃ | 0.0106 | 0.73 |
| Hydrogen | -H | 0.0146 | 1.00 |
| Nitro | -NO₂ (meta) | 0.044 | 3.01 |
Data adapted from a 1927 study on the solvolyses of benzenesulfonyl chloride and its derivatives.[3]
Table 2: Kinetic Solvent Isotope Effect (KSIE) for Solvolysis of Sulfonyl Chlorides
The KSIE (kH₂O/kD₂O) provides insight into the transition state of the reaction. The similar KSIE values for methanesulfonyl chloride and benzenesulfonyl chloride suggest a comparable degree of bond-making in the transition state for their hydrolysis.
| Sulfonyl Chloride | KSIE (kH₂O/kD₂O) at 20 °C |
| Methanesulfonyl Chloride | 1.568 ± 0.006 |
| Benzenesulfonyl Chloride | 1.564 ± 0.006 |
These values indicate a greater degree of bond breaking at the transition state for the hydrolysis of sulfonyl chlorides compared to alkyl chlorides.[3]
Reaction Mechanisms and Logical Relationships
The nucleophilic substitution at the sulfonyl group can proceed through different pathways, primarily a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism. The preferred pathway is influenced by the nature of the sulfonyl chloride, the nucleophile, and the solvent.
General Reaction Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction involving a sulfonyl chloride.
Caption: General workflow of a sulfonylation reaction.
Hammett Relationship in Aromatic Sulfonyl Chlorides
For aromatic sulfonyl chlorides, the Hammett equation provides a linear free-energy relationship that correlates the reaction rates with the electronic properties of the substituents on the aromatic ring. A positive rho (ρ) value, as observed in the hydrolysis of benzenesulfonyl chlorides, indicates that the reaction is accelerated by electron-withdrawing groups.[4][5]
The following diagram illustrates the logical relationship of the Hammett plot.
Caption: Logical flow of the Hammett relationship.
Experimental Protocols
The following provides a generalized methodology for determining the solvolysis rates of sulfonyl chlorides, a common experiment for comparing their reactivity.
Protocol: Determination of Solvolysis Rate by Conductimetry
This method measures the increase in conductivity over time as the sulfonyl chloride reacts with the solvent (e.g., water in an acetone/water mixture) to produce hydrochloric acid.
Materials:
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Acetone (reagent grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Solvent Mixture: Prepare a precise solvent mixture (e.g., 50% v/v acetone/water) in a volumetric flask.
-
Temperature Equilibration: Place the solvent mixture in the constant temperature bath until it reaches the desired reaction temperature (e.g., 25.0 °C).
-
Prepare the Sulfonyl Chloride Solution: Prepare a dilute stock solution of the sulfonyl chloride in the same solvent mixture. To avoid premature reaction, this should be done immediately before the experiment. For sparingly soluble compounds, a dilution technique with a filter aid like Kieselguhr can be employed to prevent supersaturation.[6]
-
Initiate the Reaction: Pipette a small, known volume of the sulfonyl chloride stock solution into the temperature-equilibrated solvent in the reaction vessel containing the conductivity probe. Start the timer immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes).
-
Data Analysis: The first-order rate constant (k) can be calculated from the conductivity-time data using appropriate kinetic software or by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot will be -k.
-
Repeat for Comparison: Repeat the experiment under identical conditions for each sulfonyl chloride to be compared.
Conclusion
The choice between an aromatic and an aliphatic sulfonyl chloride is a nuanced decision that depends on the specific requirements of the synthetic transformation.
-
Aliphatic sulfonyl chlorides , such as methanesulfonyl chloride, are generally the reagents of choice for reactions requiring high reactivity and rapid conversion of substrates.[2]
-
Aromatic sulfonyl chlorides , including benzenesulfonyl chloride and p-toluenesulfonyl chloride, offer greater stability, selectivity, and the ability to fine-tune reactivity through substituent effects.[1][2] This makes them particularly valuable in complex syntheses where controlled reactivity is paramount.
By understanding the principles outlined in this guide and utilizing the provided experimental data and protocols, researchers can more effectively select the optimal sulfonylating agent for their drug development and synthetic chemistry endeavors.
References
- 1. Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma-Suzhou InterHaven ChainTech Co., Ltd. [7001s.dolphingoo.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Nitrobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-nitrobenzenesulfonyl chloride, a versatile reagent in organic synthesis. We will explore various techniques, present comparative data, and provide detailed experimental protocols. As a direct analogue, 2-nitroethanesulfonyl chloride is not widely documented, this guide will focus on the well-characterized and commonly used 2-nitrobenzenesulfonyl chloride and compare its purity assessment with other sulfonylating agents.
Physicochemical Properties for Preliminary Purity Assessment
A preliminary assessment of purity can often be made by comparing the physical properties of the synthesized compound with those of a known pure standard. Significant deviations in these properties can indicate the presence of impurities.
| Property | 2-Nitrobenzenesulfonyl Chloride | Expected Value |
| Appearance | White to yellow-orange powder/crystal | --- |
| Melting Point | 63-67 °C[1] | A sharp melting point within this range indicates high purity. A broader melting range suggests the presence of impurities. |
| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water.[1] | --- |
Spectroscopic and Chromatographic Purity Analysis
For a more quantitative and detailed assessment of purity, spectroscopic and chromatographic methods are indispensable. These techniques can identify and quantify impurities, providing a more complete purity profile.
Comparison of Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[2][3] | Highly specific, provides structural information, can quantify impurities with a known standard. | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for clear spectra. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the presence of specific functional groups.[4][5] | Fast, non-destructive, good for identifying functional group impurities. | Not ideal for quantification, complex mixtures can lead to overlapping peaks. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6][7] | Quantifies the main compound and detects impurities with high sensitivity. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Requires method development, can be destructive to the sample. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | Quantifies volatile impurities and the main compound.[8][9] | High sensitivity for volatile compounds, well-established methods. | Not suitable for non-volatile or thermally labile compounds. |
| Titrimetry | Measures the concentration of a substance by reacting it with a solution of a known concentration. | Provides a quantitative measure of the sulfonyl chloride content. | Simple, inexpensive, and accurate for determining the concentration of the active functional group. | Not specific; any compound that reacts with the titrant will be measured. |
Experimental Protocols
Purity Determination by ¹H NMR Spectroscopy
Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized 2-nitrobenzenesulfonyl chloride.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Integrate the peaks corresponding to the aromatic protons of 2-nitrobenzenesulfonyl chloride and any impurity peaks.
-
The purity can be estimated by comparing the relative integrals of the main compound and the impurities. For quantitative analysis (qNMR), a certified internal standard is required.
Expected ¹H NMR Data (in CDCl₃): The aromatic protons of 2-nitrobenzenesulfonyl chloride typically appear as a complex multiplet in the range of 7.8-8.3 ppm.[2]
Purity Analysis by HPLC
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with an optional acid modifier like phosphoric or formic acid).[7]
-
Standard Solution Preparation: Prepare a stock solution of a 2-nitrobenzenesulfonyl chloride reference standard of known purity in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh a known amount of the synthesized product and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of 2-nitrobenzenesulfonyl chloride in the sample chromatogram and calculate the purity based on the calibration curve generated from the standard solutions.
Purity Assessment by Gas Chromatography (GC)
Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized 2-nitrobenzenesulfonyl chloride in a suitable volatile solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the analysis of nitroaromatic compounds (e.g., DB-5).[9]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector: Electron Capture Detector (ECD) or Flame Ionization Detector (FID).[9]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all components.
-
-
Analysis: Inject the sample solution into the GC.
-
Quantification: Identify the peak corresponding to 2-nitrobenzenesulfonyl chloride and calculate the purity based on the relative peak areas of all components in the chromatogram.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment workflows.
References
- 1. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]
- 2. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. 2-Nitrobenzenesulfonyl chloride(1694-92-4) IR Spectrum [m.chemicalbook.com]
- 6. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Benzenesulfonyl chloride, 2-chloro-5-nitro- | SIELC Technologies [sielc.com]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. epa.gov [epa.gov]
"cross-reactivity studies of 2-Nitroethane-1-sulfonyl chloride with other functional groups"
Predicted Cross-Reactivity Profile
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of functional groups. The presence of the electron-withdrawing nitro group in 2-Nitroethane-1-sulfonyl chloride is expected to further enhance the electrophilicity of the sulfonyl sulfur, potentially leading to increased reaction rates compared to simple alkanesulfonyl chlorides.
The following table summarizes the predicted reactivity of this compound with primary amines, secondary amines, alcohols, and thiols. The reactivity is categorized based on typical reaction conditions and expected product formation.
| Functional Group | Predicted Reactivity | Typical Product | General Reaction Conditions |
| Primary Amines | High | Sulfonamide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize HCl byproduct. Room temperature or mild heating. |
| Secondary Amines | High | Sulfonamide | Similar to primary amines. Aprotic solvent and a base are typically used. |
| Alcohols | Moderate | Sulfonate Ester | Generally requires a base (e.g., pyridine, triethylamine) to deprotonate the alcohol and catalyze the reaction.[1][2] Reaction may require heating. |
| Thiols | High | Thiosulfonate | Thiols are excellent nucleophiles and are expected to react readily.[3][4] The reaction is often carried out in the presence of a base to form the more nucleophilic thiolate. |
Experimental Protocols: General Methodologies
The following are generalized experimental protocols for the reaction of a sulfonyl chloride, such as this compound, with various nucleophiles. Researchers should optimize these conditions for their specific substrates.
Reaction with Amines (Sulfonamide Formation)
This procedure describes a general method for the sulfonylation of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Reaction with Alcohols (Sulfonate Ester Formation)
This protocol outlines a general method for the synthesis of sulfonate esters from alcohols.
Materials:
-
This compound
-
Alcohol
-
Anhydrous pyridine or a mixture of an anhydrous aprotic solvent (e.g., DCM) and a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
1M aqueous HCl solution
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine or a suitable anhydrous aprotic solvent containing a non-nucleophilic base (1.5 - 2.0 eq) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and slowly add cold water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic extracts sequentially with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the sulfonate ester.
Reaction with Thiols (Thiosulfonate Formation)
This procedure provides a general method for the reaction of a sulfonyl chloride with a thiol.
Materials:
-
This compound
-
Thiol
-
Anhydrous aprotic solvent (e.g., THF, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Water
-
Brine
Procedure:
-
Dissolve the thiol (1.0 eq) and the base (1.1 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
Stir the solution at room temperature for 15-30 minutes to form the thiolate.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature for 1-12 hours, with monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off any inorganic salts.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the thiosulfonate.
Visualizing the Reaction Pathway
The following diagram illustrates the general nucleophilic substitution mechanism at the sulfonyl chloride group, which is central to its cross-reactivity.
Caption: General mechanism for the reaction of a sulfonyl chloride with a nucleophile.
References
Safety Operating Guide
Prudent Disposal of 2-Nitroethane-1-sulfonyl chloride: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Nitroethane-1-sulfonyl chloride was publicly available at the time of this writing. The following disposal procedures are based on the known hazards of structurally similar compounds, such as other sulfonyl chlorides and nitroalkanes. Researchers must handle this compound with extreme caution and consult with their institution's environmental health and safety (EHS) department for specific guidance. The information provided here is for guidance purposes only and should not replace a formal risk assessment.
This compound is a reactive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Its chemical structure suggests potential for high reactivity, particularly with water and nucleophilic reagents, and it is likely to be corrosive and toxic.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
| Hazard Class | Recommended Personal Protective Equipment (PPE) |
| Corrosive | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, face shield, and a lab coat. |
| Reactive with Water | Work in a dry environment. Keep away from water and moist air.[1][2] |
| Toxic/Irritant | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[1][2][3] |
Step-by-Step Disposal Procedure
This procedure outlines a general method for the safe neutralization and disposal of small quantities of this compound typically used in a research setting.
Step 1: Preparation and Pre-Disposal Inactivation
-
Work Area Setup: Conduct all operations in a chemical fume hood. Ensure an appropriate neutralizing agent, such as sodium bicarbonate or a mixture of soda ash and slaked lime, is readily available.[4] Also, have a spill kit rated for corrosive and water-reactive materials nearby.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1][2]
-
Small Quantity Inactivation: For small residual amounts, a cautious, slow addition to a large excess of a cold, stirred, basic solution (e.g., 10% sodium bicarbonate) can be performed to hydrolyze the sulfonyl chloride. Be aware that this reaction can be vigorous and may release toxic gases.[1] The resulting solution should be thoroughly neutralized before proceeding to the next step.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, properly labeled, and chemically resistant container for the neutralized waste. The container should be clearly marked as "Hazardous Waste" and include the chemical name and its concentration.
-
Segregation: Do not mix this waste with other waste streams, especially those containing organic solvents or other reactive materials.[5]
Step 3: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[1][2]
-
Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the neutralization method used.
Emergency Procedures
-
Spill: In the event of a spill, evacuate the area and alert your supervisor and EHS. Do not attempt to clean up the spill with water.[1] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4] The contaminated absorbent should then be collected into a designated hazardous waste container.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling 2-Nitroethane-1-sulfonyl chloride. The following procedures for operations and disposal are critical for ensuring a safe laboratory environment.
Chemical Profile: this compound is a reactive chemical that requires careful handling due to its hazardous properties. Like similar sulfonyl chlorides, it is expected to be corrosive, moisture-sensitive, and a respiratory irritant.[1][2] Exposure can cause severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Importance |
| Eye and Face | Safety Goggles & Face Shield | Goggles must be splash-resistant.[3] A face shield should be worn in conjunction with goggles to provide an extra layer of protection against splashes.[4][5] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a good choice for protection against many chemicals, including sulfonyl chlorides.[4] Gloves should be inspected before use and replaced immediately if damaged. Change gloves every 30-60 minutes.[6] |
| Body | Lab Coat or Apron | A chemical-resistant lab coat or apron is necessary to protect skin and clothing from contamination.[4] It should have a closed front, long sleeves, and tight-fitting cuffs.[6] |
| Respiratory | Respirator | Use of a respirator may be necessary depending on the level of exposure and ventilation.[4] Work should be conducted in a chemical fume hood to minimize inhalation of vapors or dust.[4][7] A dust respirator is recommended if the material is a powder.[8] |
Experimental Protocol for Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Handling:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of any dust or vapors.[1]
-
Moisture Sensitivity: This compound is likely moisture-sensitive.[2] Handle under an inert atmosphere if possible and store in a tightly sealed container in a cool, dry place.[7][9]
-
Adding Reagents: To avoid a violent reaction, always add the material to water or other reagents slowly and never the other way around.[1]
2. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[1][3] Remove all contaminated clothing while flushing.[1] Seek immediate medical attention.[7]
-
Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[1][9] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[9][10] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water.[9] Seek immediate medical attention.[7]
3. Spill Management:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand or vermiculite to contain the spill.[3] Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal.[10]
-
Decontamination: Wash the spill area thoroughly after the material has been collected.[3]
4. Disposal:
-
Hazardous Waste: this compound and any contaminated materials must be disposed of as hazardous waste.[3]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department or a licensed waste disposal company for specific guidance.[3]
Workflow and Emergency Procedures
The following diagram illustrates the standard workflow for handling this compound and the appropriate emergency responses.
Caption: Workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nj.gov [nj.gov]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
